molecular formula C7H5F4NO B591666 [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1227515-52-7

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No.: B591666
CAS No.: 1227515-52-7
M. Wt: 195.117
InChI Key: GIWSPFNMLIYZKI-UHFFFAOYSA-N
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Description

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative that serves as a versatile building block in scientific research, particularly in the development of novel agrochemicals and pharmaceuticals. The compound's research value is derived from the unique properties conferred by the trifluoromethylpyridine (TFMP) scaffold, which is known to enhance the biological activity, metabolic stability, and lipophilicity of candidate molecules . This makes it a critical intermediate in structure-activity relationship (SAR) studies aimed at optimizing lead compounds . In agrochemical research, TFMP derivatives are fundamental ingredients for creating advanced pesticides, herbicides, and fungicides . The physicochemical properties of the TFMP moiety can lead to more potent and selective products; for example, similar compounds have been synthesized and shown to exhibit excellent antibacterial activities against plant pathogens like Xanthomonas oryzae and Ralstonia solanacearum . In the pharmaceutical sector, the incorporation of the trifluoromethyl group is a well-established strategy to improve a molecule's ability to bind to target enzymes and penetrate cellular membranes . While specific drugs using this exact compound are not documented, the broader class of TFMP-based chemicals has yielded successful outcomes, including antiviral and antitumor agents . Researchers value this compound for constructing complex molecules via condensation and coupling reactions, leveraging the reactivity of the methanol group for further functionalization .

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWSPFNMLIYZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide to [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the electron-withdrawing trifluoromethyl group and a fluorine atom on the pyridine ring, impart desirable properties for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

The chemical and physical properties of this compound are summarized below. While experimental data for some properties are not publicly available, predicted values based on its structure are included.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1227515-52-7Synthonix[1]
Molecular Formula C₇H₅F₄NOSynthonix[1]
Molecular Weight 195.11 g/mol Synthonix[1]
Density 1.453 ± 0.06 g/cm³Chemical synthesis supplier[2]
Appearance Not explicitly reported, likely a solid or oil-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Storage Conditions Inert atmosphere, room temperatureBLDpharm[3]

Synthesis

Hypothetical Experimental Protocol: Reduction of a Picolinate Ester

This protocol is based on the general synthesis of similar pyridine methanols and should be adapted and optimized for the specific substrate.

1. Materials and Reagents:

  • Methyl 3-fluoro-5-(trifluoromethyl)picolinate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and safety equipment

2. Procedure:

  • A solution of methyl 3-fluoro-5-(trifluoromethyl)picolinate in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added in portions to the stirred solution. The reaction is exothermic and should be controlled carefully.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 3-fluoro-5- (trifluoromethyl)picolinate Reduction Reduction (e.g., LiAlH4 in THF) Start->Reduction Quenching Reaction Quenching (Water, NaOH) Reduction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Product [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol Purification->Product

A generalized workflow for the synthesis of the target compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not currently available in public databases. Researchers synthesizing this compound would need to perform standard analytical techniques for characterization.

Biological Activity and Applications

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors and agents targeting the central nervous system (CNS).[4]

The trifluoromethylpyridine scaffold is a privileged structure in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. The fluorine atom can further modulate the electronic properties and basicity of the pyridine ring, influencing its interaction with biological targets.

Role in Kinase Inhibitor Development

The trifluoromethylpyridine moiety is found in several kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in kinase active sites. The overall scaffold can be elaborated with various substituents to achieve potency and selectivity for specific kinases.

Potential in CNS Drug Discovery

Fluorinated compounds often exhibit increased lipophilicity, which can facilitate penetration of the blood-brain barrier (BBB), a critical requirement for drugs targeting the CNS. The structural features of this compound make it an attractive starting point for the development of novel CNS agents.

Logical Workflow for Drug Discovery Application

DrugDiscoveryWorkflow BuildingBlock [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol Derivatization Chemical Derivatization (e.g., etherification, esterification) BuildingBlock->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

A logical workflow for the use of the compound in drug discovery.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety information for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals. While detailed experimental data on its physical and chemical properties are sparse, its structural characteristics suggest it is a promising scaffold for creating novel kinase inhibitors and CNS-active compounds. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.

References

Technical Guide: [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the pyridine ring, imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role as a key building block in the synthesis of bioactive molecules.

The strategic incorporation of fluorine and trifluoromethyl moieties into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles. This compound serves as a valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[1] The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the reactivity and biological activity of the parent molecule.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a hydroxymethyl group at the 2-position.

Molecular Structure:

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 1227515-52-7
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.11 g/mol

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible scientific literature, its preparation would likely involve a multi-step synthetic route starting from a suitable pyridine precursor.

A plausible synthetic approach could involve the following conceptual workflow:

G start Substituted Pyridine Precursor (e.g., 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine) step1 Functional Group Interconversion (e.g., Grignard reaction, lithiation followed by formaldehyde quench) start->step1 product This compound step1->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Figure 1. Conceptual synthetic workflow for this compound.

Experimental Considerations:

The synthesis of fluorinated pyridines often requires specialized reagents and reaction conditions. The starting material, a suitably substituted pyridine, would likely be prepared through established methods for the introduction of fluorine and trifluoromethyl groups onto the pyridine ring. The conversion of a substituent at the 2-position (e.g., a halogen) to a hydroxymethyl group could be achieved through various organic transformations.

Researchers undertaking the synthesis of this compound should consult advanced organic chemistry literature and patents related to the synthesis of fluorinated pyridine derivatives for detailed experimental procedures and safety precautions.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group is known to enhance the metabolic stability and membrane permeability of drug candidates.

Role in Kinase Inhibitor Synthesis:

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors, and the unique electronic properties of this compound make it an attractive starting point for the synthesis of novel inhibitor candidates. The hydroxymethyl group provides a convenient handle for further chemical elaboration to introduce functionalities that can interact with the target kinase.

A generalized workflow for the incorporation of this building block into a kinase inhibitor is depicted below.

G start This compound step1 Activation of Hydroxymethyl Group (e.g., conversion to halide or mesylate) start->step1 step2 Coupling with a Scaffold Moiety step1->step2 product Kinase Inhibitor Candidate step2->product screening Biological Screening product->screening

References

An In-depth Technical Guide to [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Quantitative data for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is summarized below, with some properties estimated based on structurally similar compounds such as (5-Trifluoromethyl-pyridin-2-yl)methanol (CAS: 31181-84-7)[1][2][3].

PropertyValueSource / Method
Molecular Formula C₇H₅F₄NOCalculated
Molecular Weight 195.11 g/mol Calculated
CAS Number Not publicly available-
Appearance Likely a colorless oil or an off-white solidInferred from analogs[1][2]
Boiling Point Estimated >160 °CInferred from (5-Trifluoromethyl-pyridin-2-yl)methanol[1]
pKa Estimated ~12-13Inferred from (5-Trifluoromethyl-pyridin-2-yl)methanol[1]
Solubility Expected to be soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) and sparingly soluble in water.Inferred from analogs[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a plausible synthetic pathway can be devised based on established methods for the synthesis of fluorinated and trifluoromethylated pyridine derivatives. The primary strategies involve either the construction of the pyridine ring from a trifluoromethyl-containing building block or the modification of a pre-existing pyridine ring[4].

A likely precursor for the synthesis is a derivative of 3-fluoro-5-(trifluoromethyl)pyridine, which can be synthesized through methods such as chlorine/fluorine exchange reactions on a trichloromethylpyridine intermediate[4]. Once the substituted pyridine is obtained, the methanol group can be introduced at the 2-position.

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available substituted picoline, followed by fluorination and chlorination, and subsequent functional group manipulations to introduce the methanol group.

Synthetic_Pathway cluster_0 Starting Material to Intermediate cluster_1 Intermediate to Final Product 3-Picoline 3-Picoline 3-(Trichloromethyl)pyridine 3-(Trichloromethyl)pyridine 3-Picoline->3-(Trichloromethyl)pyridine Chlorination 3-(Trifluoromethyl)pyridine 3-(Trifluoromethyl)pyridine 3-(Trichloromethyl)pyridine->3-(Trifluoromethyl)pyridine Fluorination (e.g., HF) 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine 3-(Trifluoromethyl)pyridine->2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine Direct Fluorination/Chlorination 2-Formyl-3-fluoro-5-(trifluoromethyl)pyridine 2-Formyl-3-fluoro-5-(trifluoromethyl)pyridine 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine->2-Formyl-3-fluoro-5-(trifluoromethyl)pyridine Formylation (e.g., n-BuLi, DMF) Final_Product This compound 2-Formyl-3-fluoro-5-(trifluoromethyl)pyridine->Final_Product Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of a Pyridine-2-carboxaldehyde (General Procedure)

This protocol is adapted from the synthesis of a similar compound, (5-trifluoromethyl-pyridin-2-yl)methanol[5].

  • Dissolution: Dissolve the precursor, 2-formyl-3-fluoro-5-(trifluoromethyl)pyridine (1 equivalent), in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄) (2 equivalents), portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Applications in Drug Development and Research

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. These modifications can improve metabolic stability, binding affinity, and bioavailability[6][7].

Trifluoromethylpyridine derivatives are key structural motifs in a variety of biologically active compounds, including pharmaceuticals and agrochemicals[4][8]. The trifluoromethyl group can increase lipophilicity, which can improve cell membrane permeability[6]. The pyridine ring is a common feature in many drugs, and its nitrogen atom can act as a hydrogen bond acceptor.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated pyridine scaffolds.

  • Neuroscience: The properties of trifluoromethylated compounds can be advantageous for central nervous system (CNS) drugs, where the ability to cross the blood-brain barrier is crucial.

  • Infectious Diseases: Fluorinated pyridines are found in various antibacterial and antiviral agents.

Logical Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for evaluating the biological potential of a novel compound like this compound.

Biological_Activity_Workflow Compound_Synthesis Synthesis of This compound In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Cell Viability) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Compound_Synthesis Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Workflow for the evaluation of a novel chemical entity in drug discovery.

References

Synthesis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, a key building block in the development of novel pharmaceutical and agrochemical agents. The synthesis involves a two-step process commencing from the commercially available 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The core transformations include a nucleophilic aromatic substitution for fluorination, followed by the reduction of the carboxylic acid to the corresponding primary alcohol.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two key reaction steps:

  • Step 1: Fluorination via Nucleophilic Aromatic Substitution. The initial step involves the displacement of the chlorine atom at the 3-position of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with a fluorine atom. This is typically accomplished through a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr). Given the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring nitrogen, the aromatic ring is activated towards nucleophilic attack. Fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed in a high-boiling polar aprotic solvent.

  • Step 2: Reduction of the Carboxylic Acid. The resulting 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid is then reduced to the target primary alcohol, this compound. This transformation is effectively carried out using a powerful reducing agent, as the reduction of carboxylic acids requires a potent hydride source. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this step, as milder reducing agents like sodium borohydride (NaBH4) are generally not effective in reducing carboxylic acids.

The overall synthesis workflow is depicted in the following diagram:

Synthesis_Pathway Synthesis of this compound A 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid B 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid A->B Step 1: Fluorination (KF or CsF, High-boiling solvent) C This compound B->C Step 2: Reduction (LiAlH4, Anhydrous ether)

Figure 1: Overall synthesis pathway.

II. Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid

This procedure details the nucleophilic aromatic substitution reaction to replace the chlorine atom with fluorine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidC7H3ClF3NO2225.55
Potassium Fluoride (spray-dried)KF58.10
N,N-Dimethylformamide (DMF, anhydrous)C3H7NO73.09
TolueneC7H892.14
Hydrochloric Acid (concentrated)HCl36.46
Ethyl AcetateC4H8O288.11
Brine (saturated NaCl solution)NaCl58.44
Anhydrous Sodium SulfateNa2SO4142.04

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5-1.0 M with respect to the starting material.

  • Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Quantitative Data (Expected):

ParameterValue
Reaction Time12 - 24 hours
Temperature120 - 150 °C
Yield60 - 80%
Step 2: Synthesis of this compound

This protocol describes the reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acidC7H3F4NO2209.10
Lithium Aluminum Hydride (LiAlH4)LiAlH437.95
Anhydrous Tetrahydrofuran (THF)C4H8O72.11
Diethyl Ether (anhydrous)(C2H5)2O74.12
Sodium Sulfate Decahydrate (Glauber's salt)Na2SO4·10H2O322.20
Ethyl AcetateC4H8O288.11
Anhydrous Magnesium SulfateMgSO4120.37

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. This is known as the Fieser workup.

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Expected):

ParameterValue
Reaction Time2 - 4 hours
TemperatureReflux in THF
Yield70 - 90%

III. Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow for the synthesis.

Experimental_Workflow Experimental Workflow for the Synthesis cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Reduction A Combine Reactants (3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, KF, DMF) B Heat and Stir (120-150 °C, 12-24h) A->B C Work-up (Acidification, Extraction) B->C D Purification (Recrystallization or Chromatography) C->D E Prepare LiAlH4 Suspension (Anhydrous THF, 0 °C) D->E Proceed with purified intermediate F Add Carboxylic Acid Solution (Dropwise, <10 °C) E->F G Heat to Reflux (2-4h) F->G H Quench Reaction (Fieser Workup) G->H I Purification (Column Chromatography) H->I

Figure 2: Detailed experimental workflow.

In-depth Technical Guide: Spectroscopic Data of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectroscopic Analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS 1227515-52-7)

This technical guide addresses the request for a detailed summary of the spectroscopic data and experimental protocols for the compound this compound. Despite a thorough search of publicly available scientific databases and literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this exact compound could not be located.

Chemical suppliers list the compound with CAS number 1227515-52-7 and indicate the availability of such data upon request, but it is not published in accessible resources.

Therefore, this guide will provide a summary of the expected spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopic interpretation for fluorinated pyridine derivatives. Additionally, generalized experimental protocols for obtaining such data are described.

Predicted Spectroscopic Data

The following tables outline the anticipated chemical shifts and spectral features for this compound. These predictions are based on the known effects of the substituent groups (fluoro, trifluoromethyl, and methanol) on the pyridine ring and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
Pyridine-H47.8 - 8.2Doublet of doublets (dd)~8-9 (H-H), ~1-2 (H-F)The downfield shift is due to the electron-withdrawing effects of the trifluoromethyl and fluoro groups. Coupling to both the adjacent proton and the fluorine atom is expected.
Pyridine-H68.4 - 8.8Singlet (or narrow doublet)< 1 (H-F)Expected to be the most downfield proton due to the proximity to the nitrogen and the trifluoromethyl group. Long-range coupling to the fluorine may result in a narrow doublet.
-CH₂OH4.7 - 5.0Singlet (or Triplet)-The chemical shift can vary depending on the solvent and concentration. It may appear as a singlet or a triplet if coupled to the hydroxyl proton.
-CH₂OH VariableBroad Singlet-The chemical shift is highly variable and depends on solvent, concentration, and temperature. The peak is often broad due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
C2155 - 160Doublet (d)~15-25 (C-F)The carbon bearing the methanol group will be coupled to the adjacent fluorine atom.
C3150 - 155Doublet (d)~240-260 (C-F)The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.
C4120 - 125Doublet (d)~4-6 (C-F)This carbon will show a smaller two-bond C-F coupling.
C5125 - 130Quartet (q)~35-40 (C-F)The carbon attached to the trifluoromethyl group will be split into a quartet by the three fluorine atoms.
C6145 - 150Doublet of quartets (dq)~3-5 (C-F from C3), ~1-2 (C-F from CF₃)This carbon will experience coupling from both the fluorine at C3 and the trifluoromethyl group.
-C F₃120 - 125Quartet (q)~270-280 (C-F)The carbon of the trifluoromethyl group will show a large one-bond C-F coupling.
-C H₂OH60 - 65Singlet-The chemical shift is typical for a primary alcohol attached to an aromatic ring.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zFragmentation PatternNotes
[M]+195.03-The molecular ion is expected to be observed.
[M-H]⁺194.02Loss of a hydrogen radicalA common fragmentation for alcohols.
[M-OH]⁺178.03Loss of the hydroxyl radicalFragmentation of the methanol group.
[M-CH₂OH]⁺164.02Loss of the hydroxymethyl radicalCleavage of the C-C bond between the ring and the methanol group.
[C₅HF₃N]⁺148.01Loss of CH₂OH and FFurther fragmentation of the pyridine ring.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H Stretch3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.[1][2]
C-H Stretch (Aromatic)3000 - 3100MediumTypical for C-H bonds on a pyridine ring.
C-H Stretch (Aliphatic)2850 - 2960MediumCorresponding to the -CH₂- group.
C=N and C=C Stretch (Aromatic Ring)1400 - 1600Medium to StrongMultiple bands are expected for the pyridine ring vibrations.
C-F Stretch (CF₃)1100 - 1350StrongThe trifluoromethyl group gives rise to very strong absorptions in this region.
C-F Stretch (Aryl-F)1200 - 1250StrongThe C-F bond on the pyridine ring.
C-O Stretch1000 - 1050Medium to StrongCharacteristic of a primary alcohol.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the sample's solubility. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition:

    • A standard pulse sequence (e.g., zg30) is used.

    • The spectral width is set to approximately 16 ppm.

    • A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.

    • The relaxation delay is set to at least 1 second.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to approximately 250 ppm.

    • A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

    • The relaxation delay is typically set to 2 seconds.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation:

    • For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or through a liquid chromatograph.

    • For EI-MS, a small amount of the sample is introduced directly into the ion source, often after being vaporized.

  • Data Acquisition:

    • The mass spectrometer is typically operated in positive or negative ion mode.

    • The mass range is set to cover the expected molecular weight of the compound (e.g., m/z 50-500).

    • The fragmentation pattern is analyzed to confirm the structure.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

    • If the sample is a liquid, a drop can be placed between two salt plates.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

    • The sample is then placed in the beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

    • The spectrum is usually an average of 16 to 32 scans to improve the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Archiving Data Archiving and Reporting Structure_Elucidation->Data_Archiving

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. For definitive data, it is recommended to obtain the compound from a reliable supplier and perform the spectroscopic analyses as described in the generalized protocols.

References

In-Depth Technical Guide: Molecular Weight of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the compound [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol. This information is critical for a range of applications in drug development and scientific research, including stoichiometric calculations, analytical method development, and interpretation of mass spectrometry data.

Molecular Structure and Formula

The compound this compound is a substituted pyridine derivative. Its structure features a pyridine ring with a fluoro group at the 3-position, a trifluoromethyl group at the 5-position, and a methanol group at the 2-position. Based on this structure, the molecular formula is determined to be C₇H₅F₄NO .

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights of the elements present in this compound are:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Fluorine (F): 18.998 amu

  • Nitrogen (N): 14.007 amu

  • Oxygen (O): 15.999 amu

The molecular weight is calculated as follows:

(7 × 12.011) + (5 × 1.008) + (4 × 18.998) + (1 × 14.007) + (1 × 15.999) = 195.12 g/mol

Data Presentation

For clarity and ease of comparison, the quantitative data related to the molecular weight of this compound is summarized in the table below.

ParameterValue
Molecular Formula C₇H₅F₄NO
Number of Carbon Atoms 7
Number of Hydrogen Atoms 5
Number of Fluorine Atoms 4
Number of Nitrogen Atoms 1
Number of Oxygen Atoms 1
Atomic Weight of Carbon (C) 12.011 g/mol
Atomic Weight of Hydrogen (H) 1.008 g/mol
Atomic Weight of Fluorine (F) 18.998 g/mol
Atomic Weight of Nitrogen (N) 14.007 g/mol
Atomic Weight of Oxygen (O) 15.999 g/mol
Calculated Molecular Weight 195.12 g/mol

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is employed to generate molecular ions with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis: The measured m/z is used to confirm the elemental composition and calculate the exact molecular weight.

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight of this compound is illustrated in the following diagram.

MolecularWeightCalculation cluster_inputs Inputs cluster_process Calculation Process cluster_output Output Formula Molecular Formula (C₇H₅F₄NO) Summation Sum of (Number of Atoms × Atomic Weight) for each element Formula->Summation AtomicWeights Atomic Weights (C, H, F, N, O) AtomicWeights->Summation MolecularWeight Molecular Weight (195.12 g/mol) Summation->MolecularWeight

Caption: Workflow for calculating molecular weight.

An In-depth Technical Guide on the Reactivity of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and potential as a scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and spectroscopic properties of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its physicochemical properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C7H5F4NO-
Molecular Weight 195.12 g/mol -
Appearance Likely a solid or high-boiling point liquidComparison with similar pyridylmethanols
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)General solubility of similar organic molecules
pKa The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.Inductive effects of fluoro and trifluoromethyl groups

Synthesis

Proposed Synthetic Pathway: Grignard Reaction

A common and effective method for the introduction of a hydroxymethyl group onto an aromatic ring is through the Grignard reaction with formaldehyde.

Synthetic Pathway of this compound start 2-Bromo-3-fluoro-5- (trifluoromethyl)pyridine intermediate Grignard Reagent start->intermediate Formation product This compound intermediate->product Reaction reagent1 Mg, THF reagent1->intermediate reagent2 1. HCHO 2. H3O+ workup reagent2->product

Caption: Proposed synthesis of the target compound via a Grignard reaction.

Experimental Protocol (Proposed)

Materials:

  • 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • A solution of 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Formaldehyde:

    • In a separate flask, paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is then passed through the Grignard reagent solution under a continuous stream of inert gas.

    • Alternatively, the Grignard solution can be added slowly to a cooled (0 °C) suspension of anhydrous paraformaldehyde in THF.

    • The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

  • Workup and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.

    • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford this compound.

Reactivity

The reactivity of this compound is governed by the interplay of its three key functional components: the hydroxymethyl group, the pyridine ring, and the fluorine and trifluoromethyl substituents.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for further synthetic transformations.

Mild oxidation of the primary alcohol will yield the corresponding aldehyde, 3-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde. This transformation is a key step in the synthesis of more complex molecules.

Oxidation of Pyridylmethanol reactant This compound product 3-Fluoro-5-(trifluoromethyl)pyridin-2-carbaldehyde reactant->product Oxidation reagent Mild Oxidizing Agent (e.g., PCC, DMP) reagent->product

Caption: Oxidation of the primary alcohol to the corresponding aldehyde.

Experimental Protocol (General):

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane), a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added portion-wise at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel or celite and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography.

The hydroxyl group can be readily converted to a good leaving group, such as a chloride, using reagents like thionyl chloride (SOCl2). This facilitates subsequent nucleophilic substitution reactions.

Experimental Protocol (General):

  • This compound is dissolved in an inert solvent like dichloromethane.

  • Thionyl chloride is added dropwise at 0 °C. A small amount of a base like pyridine may be added to neutralize the HCl generated.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated to give 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine.

Reactivity of the Pyridine Ring

The pyridine ring in this molecule is electron-deficient due to the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups. This significantly influences its susceptibility to electrophilic and nucleophilic aromatic substitution.

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is highly deactivated towards EAS. Reactions such as nitration or halogenation would require harsh conditions and are likely to be low-yielding and may not be regioselective.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it a good candidate for SNAr, particularly at positions activated by the electron-withdrawing groups. However, the existing substituents (F, CF3) are not typically good leaving groups in SNAr on pyridine rings unless further activated.

Spectroscopic Data (Predicted)

While a complete, verified set of spectra for this compound is not publicly available, the expected spectroscopic characteristics can be predicted based on its structure.

Spectroscopy Predicted Chemical Shifts (δ) / Key Features
1H NMR * -CH2OH: A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. * -OH: A broad singlet, chemical shift is concentration and solvent dependent. * Aromatic Protons: Two doublets or multiplets in the aromatic region (around 7.5-8.5 ppm), showing coupling to each other and to the 19F nucleus.
13C NMR * -CH2OH: A signal around 60-65 ppm. * Aromatic Carbons: Signals in the aromatic region (120-160 ppm). The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting (C-F and C-CF3 coupling). The CF3 carbon will appear as a quartet.
19F NMR * Ar-F: A singlet or multiplet around -110 to -140 ppm. * -CF3: A singlet around -60 to -70 ppm.
IR (Infrared) * O-H stretch: A broad absorption band around 3200-3600 cm-1. * C-H stretch (aromatic): Absorptions around 3000-3100 cm-1. * C=C and C=N stretch (aromatic): Absorptions in the 1400-1600 cm-1 region. * C-F stretch: Strong absorptions in the 1000-1350 cm-1 region.
Mass Spectrometry (MS) * Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (195.12). * Fragmentation: Loss of H2O, CH2OH, and fragments corresponding to the pyridine ring.

Conclusion

This compound is a valuable building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery and materials science. Its reactivity is characterized by the versatile chemistry of the hydroxymethyl group and the electronically modified pyridine ring. While detailed experimental data is sparse in the public domain, this guide provides a solid foundation for researchers to design synthetic strategies and anticipate the chemical behavior of this important compound. Further investigation into its reactivity and biological activity is warranted to fully explore its potential.

An In-depth Technical Guide to [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and its derivatives, focusing on their synthesis, potential therapeutic applications, and the methodologies for their evaluation. The strategic incorporation of both fluorine and a trifluoromethyl group onto the pyridine scaffold suggests a strong potential for these compounds in medicinal chemistry, aiming to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Core Compound Synthesis

A proposed synthetic pathway for this compound could adapt this methodology, potentially starting from a commercially available trifluoromethyl-substituted pyridine precursor. The key steps would likely involve the introduction of a fluoro group at the 3-position and subsequent modification of a substituent at the 2-position to yield the desired methanol group.

General Synthetic Strategies for Trifluoromethylpyridines:

Several general methods for the synthesis of trifluoromethylpyridine (TFMP) derivatives have been reported, which could be adapted for the target compound. These include:

  • Chlorine/Fluorine Exchange: This common industrial method often utilizes a trichloromethylpyridine precursor, which undergoes a halogen exchange reaction to introduce fluorine.

  • Cyclocondensation Reactions: Building the pyridine ring from a trifluoromethyl-containing building block is another widely used strategy.

  • Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring using reagents like trifluoromethyl copper[2].

A patent (CN107954924A) describes a preparation method for 2-fluoro-3-chloro-5-trifluoromethylpyridine, which involves the direct fluorination of 2,3-dichloro-5-trichloromethyl pyridine[3]. This intermediate could potentially be further modified to introduce the methanol group at the 2-position.

Potential Therapeutic Applications and Biological Activity

Derivatives of trifluoromethylpyridines and other fluorinated heterocycles have demonstrated a wide range of biological activities, suggesting the potential for this compound derivatives in various therapeutic areas.

Antiviral Activity

The introduction of fluorine and trifluoromethyl groups is a well-established strategy in the design of antiviral agents to improve their metabolic stability and pharmacokinetic profiles[4]. Numerous FDA-approved antiviral drugs contain these moieties. Research on novel trifluoromethylpyridine piperazine derivatives has shown significant in vivo protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV)[5]. Some of these derivatives exhibited higher efficacy than the commercial agent ningnanmycin, with EC50 values as low as 18.4 µg/mL for TMV protection[5].

Anticancer Activity

Pyridine derivatives are integral to many anticancer agents[6][7]. The trifluoromethyl group, in particular, is known to enhance the anticancer activity of compounds by increasing their binding affinity to biological targets. For instance, certain pyridine derivatives with trifluoromethyl substitutions have shown IC50 values as low as 0.4 nM against specific cancer cell lines. While direct anticancer data for this compound derivatives is scarce, related compounds have shown promise. For example, 5-trifluoromethyl-2,4-dihydropyrazol-3-one nucleosides have demonstrated anticancer activity against human promyelotic leukemia (HL60) and mouse T lymphocytic leukemia (EL4) cell lines[8].

Herbicidal and Plant Growth Regulatory Activity

Trifluoromethylpyridine derivatives are prominent in the agrochemical industry[2]. Furthermore, studies on trifluoromethyl-containing auxin derivatives have shown their potential as plant growth regulators, with some analogues exhibiting effects comparable to or distinct from their parent compounds[4][9].

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis and biological evaluation of novel compounds are crucial for reproducibility and further development.

Synthesis of a Related Compound: 3-Fluoropyridine-2-methanol

A patented method for synthesizing 3-fluoropyridine-2-methanol involves the following key steps[1]:

  • Acid Anhydrization and Esterification: Starting from quinolinic acid.

  • Ammoniation: Introduction of an amino group.

  • Amino Fluorination: Diazotization of the amino group followed by fluorination, for example, using pyridine hydrogen fluoride.

  • Ester Group Reduction: Reduction of the ester to the corresponding methanol using a reducing agent like sodium borohydride in the presence of anhydrous calcium chloride.

The reaction progress is typically monitored by Thin Layer Chromatography (TLC), and the final product is purified and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

General Protocol for Biological Evaluation

The following outlines a general workflow for the biological evaluation of novel chemical entities, which can be adapted for this compound derivatives.

Workflow for Biological Evaluation:

Biological Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B C Primary Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) C->D E Lead Compound Selection D->E Hit-to-Lead Optimization F Pharmacokinetic (ADME) Studies E->F G Animal Model Efficacy Studies F->G H Toxicology Studies G->H I Signaling Pathway Analysis (e.g., Western Blot, qPCR) G->I J Target Identification & Validation I->J

Caption: A generalized workflow for the biological evaluation of novel compounds.

Data Presentation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives against TMV and CMV [5]

CompoundCurative Activity (%) @ 500 µg/mL (TMV)Protective Activity (%) @ 500 µg/mL (TMV)Inactivation Activity (%) @ 500 µg/mL (TMV)Protective EC50 (µg/mL) (TMV)Curative Activity (%) @ 500 µg/mL (CMV)Protective Activity (%) @ 500 µg/mL (CMV)
A1 64.3---64.1-
A2 66.1--112.3--
A3 59.479.1-20.261.058.0
A9 59.0-----
A10 --93.154.5--
A16 62.887.0-18.4-47.8
A17 ------
A21 -76.7----
Ningnanmycin -74.591.450.259.044.2

Note: '-' indicates data not reported in the source.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound derivatives would depend on their specific biological targets. For instance, if these compounds exhibit anticancer activity, they might interfere with pathways commonly dysregulated in cancer, such as the MAPK/ERK, PI3K/Akt, or Wnt signaling pathways[10].

Illustrative Signaling Pathway (Hypothetical for an Anticancer Derivative):

Hypothetical Anticancer Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibits

Caption: A hypothetical signaling pathway inhibited by a derivative.

Further research, including target identification and validation studies, would be necessary to elucidate the precise mechanisms of action for any biologically active derivatives from this chemical series. Computational workflows, including molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and guide the design of more potent analogues[11].

References

In-Depth Technical Guide: The Biological Landscape of Trifluoromethylpyridines and the Quest for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide addresses the biological activity of the compound [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol. Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, experimental protocols, or defined signaling pathways have been reported for this exact molecule. Therefore, this document will focus on the broader context of trifluoromethylpyridines, a class of compounds to which this compound belongs, and their significant role in modern drug discovery and agrochemical development. The inclusion of fluorine and trifluoromethyl groups often confers unique and advantageous properties to bioactive molecules.

The Role of Fluorine and Trifluoromethyl Groups in Bioactive Compounds

The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[1][2][3] These modifications can profoundly influence a compound's physicochemical and biological properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This increased stability can lead to a longer half-life and improved bioavailability of a drug.[1][4]

  • Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule.[3][4] This property can enhance its ability to cross cell membranes and improve its absorption and distribution within the body.

  • Binding Affinity: Fluorine and trifluoromethyl groups can alter the electronic properties of a molecule, influencing its ability to interact with and bind to target proteins, such as enzymes and receptors.[1][4] This can lead to increased potency and selectivity.

  • Conformational Effects: The presence of these groups can influence the three-dimensional shape of a molecule, which can be critical for its specific interaction with a biological target.

Trifluoromethylpyridines: A Privileged Scaffold in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a key structural motif found in numerous approved pharmaceuticals and agrochemicals.[5] The combination of the pyridine ring, a common feature in many biologically active compounds, with the unique properties of the trifluoromethyl group has proven to be a successful strategy for developing novel therapeutic agents and crop protection products.[5]

Pharmaceutical Applications:

Derivatives of trifluoromethylpyridine have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Certain trifluoromethylpyridine derivatives have been shown to inhibit kinases involved in cancer cell proliferation, targeting critical signaling pathways that drive tumor growth.[4][6]

  • Androgen Receptor Modulators: Specific compounds containing the trifluoromethylpyridine moiety have been patented for their potential use in treating prostate cancer and other diseases associated with the androgen receptor.[7]

  • Antiviral and Antibacterial Agents: The lipophilicity conferred by the trifluoromethyl group can improve a compound's ability to penetrate bacterial cell membranes, potentially leading to increased efficacy against resistant strains.[4] Some fluorinated compounds have also shown promise as antiviral agents.[8]

  • Anti-inflammatory and Other Therapeutic Areas: The versatility of the trifluoromethylpyridine scaffold has led to its exploration in various other disease areas.

Agrochemical Applications:

Trifluoromethylpyridine derivatives are crucial components of modern agrochemicals, including herbicides and insecticides.[5][9] The presence of the trifluoromethyl group can enhance the efficacy and selectivity of these products. For instance, 2,3-difluoro-5-(trifluoromethyl)pyridine is a known intermediate in the synthesis of certain herbicides.[10]

General Experimental Approaches for Evaluating Biological Activity

While no specific experimental protocols for this compound are available, the biological activity of novel chemical entities is typically assessed through a series of in vitro and in vivo studies.

In Vitro Assays:

  • Target-Based Assays: These experiments are designed to determine if a compound interacts with a specific biological target, such as an enzyme or a receptor. Examples include kinase inhibition assays and receptor binding assays.

  • Cell-Based Assays: These assays use cultured cells to evaluate the effect of a compound on cellular processes, such as cell viability, proliferation, or the activation of specific signaling pathways.

  • Antimicrobial Assays: To assess antibacterial or antifungal activity, compounds are tested against various microbial strains to determine their minimum inhibitory concentration (MIC).

In Vivo Studies:

  • Animal Models of Disease: If a compound shows promise in in vitro assays, it may be tested in animal models that mimic human diseases to evaluate its efficacy and safety in a living organism.

  • Pharmacokinetic Studies: These studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Illustrative Workflow for Biological Screening

The following diagram illustrates a general workflow for the biological screening of a novel compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification cluster_3 In Vivo Evaluation Compound This compound TargetAssays Target-Based Assays (e.g., Kinase Inhibition) Compound->TargetAssays Primary Screening CellAssays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellAssays Primary Screening AntimicrobialAssays Antimicrobial Assays (e.g., MIC Determination) Compound->AntimicrobialAssays Primary Screening DataAnalysis Analyze Potency, Selectivity, and Spectrum of Activity TargetAssays->DataAnalysis CellAssays->DataAnalysis AntimicrobialAssays->DataAnalysis LeadIdent Identify Lead Compounds DataAnalysis->LeadIdent AnimalModels Efficacy in Animal Models LeadIdent->AnimalModels Secondary Screening PKStudies Pharmacokinetic (ADME) Studies LeadIdent->PKStudies Secondary Screening

A generalized workflow for the biological evaluation of a novel chemical compound.

While specific biological activity data for this compound remains elusive in the public domain, the broader class of trifluoromethylpyridines represents a highly significant and privileged scaffold in both pharmaceutical and agrochemical research. The well-established benefits of incorporating fluorine and trifluoromethyl groups into organic molecules suggest that compounds like this compound are valuable building blocks for the synthesis of novel bioactive agents. Further research and publication in this area are required to elucidate the specific biological properties of this particular compound. Researchers and drug development professionals are encouraged to consider the potential of this and similar structures in their screening programs for new therapeutic and crop protection agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a straightforward and efficient reduction of the commercially available aldehyde precursor, 3-Fluoro-5-(trifluoromethyl)picolinaldehyde. This protocol is designed to be easily implemented in a standard laboratory setting, providing a reliable method for obtaining the target compound in high purity.

Introduction

Pyridine derivatives containing both fluorine and trifluoromethyl groups are of significant interest in the pharmaceutical and agrochemical industries. The unique electronic properties of the fluorine atom and the trifluoromethyl moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key intermediate for the synthesis of a variety of more complex molecules, enabling the exploration of novel chemical space in drug discovery programs. The protocol outlined below describes a robust method for the preparation of this important building block.

Overall Synthetic Scheme

The synthesis of this compound is a single-step process involving the reduction of the corresponding aldehyde.

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start [label="3-Fluoro-5-(trifluoromethyl)picolinaldehyde", fillcolor="#FFFFFF"]; reagent [label="Sodium Borohydride (NaBH4)\nMethanol (MeOH)", shape=plaintext, fontcolor="#34A853"]; product [label="this compound", fillcolor="#FFFFFF"];

start -> product [label="Reduction", fontcolor="#EA4335"]; reagent -> start [style=invis]; }

Figure 1: Synthetic route to this compound.

Experimental Protocol

This protocol details the reduction of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde to this compound using sodium borohydride.

Materials and Reagents
  • 3-Fluoro-5-(trifluoromethyl)picolinaldehyde (CAS 1227499-98-0)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-5-(trifluoromethyl)picolinaldehyde (1.0 eq.) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 3-Fluoro-5-(trifluoromethyl)picolinaldehyde
CAS Number1227499-98-0
Molecular FormulaC₇H₃F₄NO
Molecular Weight193.10 g/mol
Product This compound
CAS NumberNot available
Molecular FormulaC₇H₅F₄NO
Molecular Weight195.11 g/mol
Reaction Conditions
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol (MeOH)
Temperature0-5 °C
Reaction Time1-2 hours
Expected Yield >90% (based on similar reductions)
Purity >95% (after purification)

Characterization Data (Predicted)

The successful synthesis of this compound can be confirmed by standard analytical techniques. The expected data is as follows:

  • ¹H NMR: Resonances corresponding to the pyridine ring protons, the methylene protons of the CH₂OH group, and the hydroxyl proton.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring, the trifluoromethyl group, and the methylene carbon.

  • ¹⁹F NMR: A signal for the fluorine atom on the pyridine ring and a signal for the trifluoromethyl group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the product.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

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subgraph "cluster_reaction" { label = "Reaction"; style = "rounded,filled"; fillcolor = "#FFFFFF"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve Aldehyde\nin Methanol"]; cool [label="Cool to 0-5 °C"]; add_nabh4 [label="Add NaBH4"]; stir [label="Stir at 0-5 °C"]; monitor [label="Monitor by TLC"]; dissolve -> cool -> add_nabh4 -> stir -> monitor; }

subgraph "cluster_workup" { label = "Work-up"; style = "rounded,filled"; fillcolor = "#FFFFFF"; node [fillcolor="#FFFFFF"]; quench [label="Quench with NaHCO3"]; concentrate_meoh [label="Remove Methanol"]; extract [label="Extract with DCM"]; wash [label="Wash with Water & Brine"]; quench -> concentrate_meoh -> extract -> wash; }

subgraph "cluster_isolation" { label = "Isolation"; style = "rounded,filled"; fillcolor = "#FFFFFF"; node [fillcolor="#FFFFFF"]; dry [label="Dry over MgSO4"]; filter_concentrate [label="Filter & Concentrate"]; purify [label="Purify by Chromatography\n(if necessary)"]; dry -> filter_concentrate -> purify; }

monitor -> quench [lhead=cluster_workup, minlen=2, color="#EA4335"]; wash -> dry [lhead=cluster_isolation, minlen=2, color="#EA4335"]; purify -> final_product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • The starting material and product are fluorinated organic compounds and should be handled with caution. Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a clear and detailed protocol for the synthesis of this compound. By following this procedure, researchers can reliably produce this valuable building block for use in various research and development applications, particularly in the fields of medicinal chemistry and drug discovery. The straightforward nature of the reduction makes it an accessible and efficient method for laboratory-scale synthesis.

The Pivotal Role of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A versatile fluorinated building block, [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, is gaining significant traction in medicinal chemistry, primarily as a key intermediate in the synthesis of potent and selective kinase inhibitors for cancer therapy. Its unique trifluoromethylpyridine moiety is increasingly incorporated into drug candidates to enhance their metabolic stability, binding affinity, and overall efficacy.

The strategic incorporation of fluorine and trifluoromethyl groups into drug molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability. When part of a pyridine ring, this moiety can engage in specific interactions with biological targets, leading to improved potency and selectivity of drug candidates.

Application in the Synthesis of PI3K/mTOR Inhibitors

A prominent application of this compound is in the development of inhibitors for the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for anticancer drug discovery. The trifluoromethylpyridine scaffold derived from this compound has been identified as a privileged structure for interacting with the ATP-binding site of these kinases.

One notable example is the synthesis of pan-class I PI3K/mTOR inhibitors. The general synthetic strategy involves the conversion of the primary alcohol of this compound into a more reactive leaving group, such as a bromide or mesylate. This is followed by a nucleophilic substitution reaction with a suitable core structure, often a heterocyclic amine, to introduce the desired [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methoxy moiety into the final molecule.

Experimental Protocols

Below are representative experimental protocols for the activation of the alcohol and its subsequent use in a nucleophilic substitution reaction.

Protocol 1: Synthesis of 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine

This protocol describes the conversion of the starting alcohol to the corresponding bromide, a key intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a PI3K/mTOR Inhibitor Precursor via Ether Linkage

This protocol outlines the coupling of the activated pyridine intermediate with a phenolic substrate.

Materials:

  • 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine

  • A suitable phenol-containing heterocyclic core (e.g., a substituted pyrimidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a solution of the phenol-containing heterocyclic core (1.0 eq) in DMF or acetonitrile in a round-bottom flask, add potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Add a solution of 2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine (1.1-1.2 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether-linked product.

Quantitative Data

The resulting compounds containing the [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methoxy moiety have demonstrated potent inhibitory activity against PI3K isoforms and mTOR. The following table summarizes representative in vitro activity data for a hypothetical PI3K/mTOR inhibitor synthesized using this building block.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
Example Compound 525153010
Reference Inhibitor1050306020

IC₅₀ values are indicative and can vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The workflow for evaluating inhibitors targeting this pathway typically involves a series of in vitro and in vivo experiments.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor [3-Fluoro-5-(trifluoromethyl)pyridin- 2-yl]methanol Derivative Inhibitor->PI3K

Caption: PI3K/mTOR Signaling Pathway Inhibition.

The diagram above illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention for inhibitors derived from this compound. These inhibitors typically act by competing with ATP for the binding site in the catalytic subunit of PI3K, thereby blocking the downstream signaling cascade that promotes cell growth and proliferation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Inhibitor from This compound Enzyme_Assay Biochemical Kinase Assays (PI3K isoforms, mTOR) Synthesis->Enzyme_Assay Cell_Assay Cellular Proliferation Assays (e.g., MTT, CellTiter-Glo) Enzyme_Assay->Cell_Assay Western_Blot Western Blot Analysis (p-Akt, p-S6K) Cell_Assay->Western_Blot PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Western_Blot->PK_Studies Xenograft Tumor Xenograft Models (Efficacy) PK_Studies->Xenograft Tox_Studies Toxicology Studies Xenograft->Tox_Studies

Caption: Drug Discovery Workflow for PI3K Inhibitors.

This workflow diagram outlines the typical stages of preclinical development for a PI3K inhibitor. Starting with the synthesis of the compound, it progresses through in vitro biochemical and cellular assays to confirm its potency and mechanism of action. Promising candidates then advance to in vivo studies to evaluate their pharmacokinetic properties, efficacy in animal models, and safety profile.

Application Notes: [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyridine (TFMP) moiety is a critical pharmacophore in modern agrochemicals, imparting enhanced efficacy, metabolic stability, and target specificity. [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a key building block for the synthesis of novel fungicides and other plant protection agents. Its unique substitution pattern allows for the creation of diverse chemical entities with potent biological activities. These application notes provide detailed protocols for the utilization of this compound in the synthesis of agrochemical compounds, including a fungicide analogous to Fluopicolide and a versatile chloromethyl intermediate.

Key Applications

This compound is a valuable precursor for the synthesis of several classes of agrochemicals, primarily fungicides. The presence of the trifluoromethyl group is known to enhance the biological activity of many pesticides.[1][2] The fluorine atom at the 3-position can further modulate the electronic properties and metabolic stability of the final product.

One of the primary applications of this intermediate is in the synthesis of fungicides that disrupt the cytoskeleton of oomycete pathogens. By serving as the core pyridine fragment, it allows for the construction of complex molecules that exhibit high efficacy against diseases like late blight and downy mildew.

Experimental Protocols

Protocol 1: Synthesis of a Fluopicolide Analog

This protocol details the synthesis of a fungicide, 2,6-dichloro-N-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, an analog of the commercial fungicide Fluopicolide. The procedure is adapted from a known method for Fluopicolide synthesis.[3]

Reaction Scheme:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amide Coupling A This compound C 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine A->C B Thionyl Chloride (SOCl2) B->C C_ref 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine E 2,6-Dichloro-N-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide (Fluopicolide Analog) C_ref->E D 2,6-Dichlorobenzamide D->E Base, Solvent

Caption: Synthetic pathway to a Fluopicolide analog.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2,6-Dichlorobenzamide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

Step 1: Synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2,6-Dichloro-N-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, add 2,6-dichlorobenzamide (1.0 equivalent) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to afford the final product.

Quantitative Data (Expected):

StepProductStarting MaterialYield (%)Purity (%)
12-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridineThis compound85-95>95
22,6-Dichloro-N-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine75-85>98
Protocol 2: Synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine - A Versatile Intermediate

The product from Step 1 of the previous protocol is a valuable and versatile intermediate for the synthesis of a variety of other agrochemicals. Its preparation from this compound is a key enabling step.

Experimental Workflow:

G A Start: This compound in Anhydrous Solvent B Reaction: Add Thionyl Chloride at 0°C, then reflux A->B C Workup: Quench with water, Extract with organic solvent B->C D Purification: Wash with base and brine, Dry and concentrate C->D E End Product: 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine D->E

Caption: Workflow for the synthesis of the chloromethyl intermediate.

Detailed Methodology:

  • Reaction Setup: A clean, dry, three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: this compound (1 equivalent) is dissolved in anhydrous dichloromethane and added to the flask. The solution is cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added to the dropping funnel and added dropwise to the reaction mixture over 30 minutes with vigorous stirring.

  • Reaction Progression: After the addition, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is then heated to reflux (approximately 40 °C for dichloromethane) and maintained for 3 hours. Reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Workup and Isolation: The reaction mixture is cooled to room temperature and then slowly poured into a beaker containing crushed ice and water. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with dichloromethane.

  • Purification: The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Product: The crude 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can be used directly or purified by flash column chromatography on silica gel.

Biological Activity and Signaling Pathways

The synthesized Fluopicolide analog is expected to exhibit fungicidal activity against oomycetes. Fluopicolide itself acts by delocalizing spectrin-like proteins, which are essential for the integrity of the cell cytoskeleton. This disruption leads to the abnormal organization of cellular components and ultimately cell death. It is hypothesized that the synthesized analog will share a similar mode of action.

G A Fluopicolide Analog B Target Site: Spectrin-like proteins in Oomycetes A->B C Disruption of Cytoskeleton Integrity B->C D Abnormal Cellular Organization C->D E Fungicidal Effect / Cell Death D->E

Caption: Proposed mode of action for the Fluopicolide analog.

Conclusion

This compound is a highly valuable and versatile building block in the field of agrochemical synthesis. The protocols provided herein offer a practical guide for its conversion into a potent fungicide analog and a key chloromethyl intermediate. These synthetic routes open avenues for the development of new and effective crop protection agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.

References

Application Notes and Protocols for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol. This fluorinated pyridine derivative serves as a critical building block in the synthesis of complex heterocyclic compounds, notably in the development of targeted therapeutics. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, is designed to enhance the physicochemical and pharmacological properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity.

The primary application detailed herein is its role as a key intermediate in the synthesis of potent B-Raf kinase inhibitors, which are of significant interest in oncology for the treatment of proliferative diseases like melanoma.

Physicochemical Properties

The fundamental properties of the parent compound, (5-(Trifluoromethyl)pyridin-2-yl)methanol, are summarized below. The addition of the 3-fluoro group in the title compound will slightly alter these values.

PropertyValueSource
CAS Number 1227515-52-7BLDpharm
Molecular Formula C₇H₅F₄NODerived
Molecular Weight 195.12 g/mol Derived
IUPAC Name This compoundN/A
Appearance Yellow to Brown Sticky Oil to Semi-SolidGuidechem

Note: Properties are for the structurally similar compound (5-(Trifluoromethyl)pyridin-2-yl)methanol where specific data for the 3-fluoro derivative is unavailable.

Application Note 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the reduction of the corresponding aldehyde, a common and efficient method for producing pyridinyl-methanol derivatives.

Experimental Protocol: Reduction of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde

Objective: To synthesize this compound.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)picolinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-Fluoro-5-(trifluoromethyl)picolinaldehyde (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the cooled solution in small portions.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between dichloromethane and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified further by column chromatography if necessary. A reported yield for this synthesis is 91%.

Synthesis Workflow

start 3-Fluoro-5-(trifluoromethyl) picolinaldehyde reagent + NaBH₄ + Methanol (Solvent) @ 0°C start->reagent workup Quench, Evaporate, Extract (DCM), Dry (MgSO₄) reagent->workup product [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol workup->product

Caption: Workflow for the synthesis of the title compound.

Application Note 2: Intermediate for B-Raf Inhibitor Synthesis

This compound is a key precursor for synthesizing halogenated intermediates used in the construction of more complex molecules. The following protocol details its conversion to a chloromethyl derivative, a crucial step in the synthesis of triazolopyridine-based B-Raf inhibitors.

Experimental Protocol: Chlorination of the Methanol Group

Objective: To synthesize 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine.

Quantitative Data: Synthesis of B-Raf Precursor
ReactantProductReagentsSolventYield
This compound2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridineThionyl Chloride, PyridineDichloromethane>90% (Typical)

Building Block Transformation Workflow

start [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol reagent + SOCl₂ + Pyridine (cat.) Reflux in DCM start->reagent product 2-(chloromethyl)-3-fluoro-5- (trifluoromethyl)pyridine reagent->product application Precursor for B-Raf Inhibitors product->application

Caption: Conversion to a key chloromethyl intermediate.

Application Note 3: Biological Context and Signaling Pathway

The end-products synthesized from this building block are designed to inhibit the B-Raf kinase. B-Raf is a key protein in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving tumor growth in a significant percentage of melanomas and other cancers.

Targeted Signaling Pathway: MAPK/ERK Cascade

The diagram below illustrates the MAPK/ERK signaling pathway and highlights the point of intervention for B-Raf inhibitors. By blocking the activity of mutant B-Raf, these inhibitors prevent the downstream phosphorylation of MEK and ERK, thereby halting the pro-proliferative signals and inducing apoptosis in cancer cells.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF B-Raf (Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor B-Raf Inhibitor (Derived from Building Block) Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK pathway by B-Raf inhibitors.

Application Note: NMR Analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, a key intermediate in pharmaceutical and agrochemical research. It includes protocols for sample preparation, data acquisition, and processing for ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with representative data and interpretation.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine and trifluoromethyl substituents. These groups can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough structural characterization by NMR spectroscopy is crucial for confirming the identity and purity of this compound. This application note presents a comprehensive NMR analysis workflow, including ¹H, ¹³C, and ¹⁹F NMR, providing researchers with the necessary protocols and expected spectral data for this important building block.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative NMR data for this compound. This data is based on the analysis of structurally similar compounds and theoretical predictions. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.45d~2.0 (⁴JH-F)1HH-6
~7.80dd~8.5 (³JH-F), ~2.0 (⁴JH-H)1HH-4
~4.85s-2H-CH₂OH
~2.50br s-1H-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~158.0d~250 (¹JC-F)C-3
~152.0d~5 (³JC-F)C-2
~142.0dq~5 (³JC-F), ~2 (⁴JC-F)C-6
~132.0qd~35 (²JC-F), ~5 (³JC-F)C-5
~122.0q~270 (¹JC-F)-CF₃
~120.0d~20 (²JC-F)C-4
~60.0t~5 (³JC-F)-CH₂OH

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~-63.0s--CF₃
~-125.0m-C3-F

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently swirl the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

  • Filtering: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition

The following are general acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans (ns): 16-64

  • Acquisition Time (aq): 3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm)

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz NMR spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans (ns): 1024 or more, depending on concentration

  • Acquisition Time (aq): 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width (sw): 240 ppm (e.g., from -10 to 230 ppm)

  • Temperature: 298 K

¹⁹F NMR Spectroscopy:

  • Spectrometer: 470 MHz NMR spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans (ns): 64-128

  • Acquisition Time (aq): 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width (sw): 200 ppm (e.g., from -50 to -150 ppm)

  • Temperature: 298 K

  • Referencing: An external reference standard like CFCl₃ is often used for ¹⁹F NMR.[3]

NMR Data Processing

The raw free induction decay (FID) data must be processed to obtain the final spectrum.

  • Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain.

  • Apodization (Window Function): Apply an exponential multiplication to the FID to improve the signal-to-noise ratio, or a Gaussian function to enhance resolution.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard to its known chemical shift.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the exact chemical shift of each peak.

Visualizations

Chemical_Structure cluster_pyridine cluster_substituents C1 C C2 C C1->C2 CH2OH CH₂OH C1->CH2OH 2 C3 4 C2->C3 F F C2->F 3 C4 C C3->C4 C5 6 C4->C5 CF3 CF₃ C4->CF3 5 N N N->C1 C5->N p1 p2 p1->p2 p3 p4 p3->p4 p5 p6 p5->p6

Caption: Chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1 ¹H NMR filter->h1 c13 ¹³C NMR filter->c13 f19 ¹⁹F NMR filter->f19 ft Fourier Transform h1->ft c13->ft f19->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference structure Structure Elucidation reference->structure purity Purity Assessment reference->purity

Caption: General workflow for NMR analysis.

J_Coupling H4 H C4 C H4->C4 ¹J(C,H) C3 C H4->C3 ²J(C,H) F3 F H4->F3 ³J(F,H) C5 C H4->C5 ²J(C,H) C4->C3 ¹J(C,C) C4->F3 ²J(C,F) C4->C5 ¹J(C,C) CF3 CF₃ C4->CF3 ²J(C,F) C3->F3 ¹J(C,F) C3->C5 ²J(C,C) C5->CF3 ¹J(C,C)

Caption: Key J-coupling correlations in the aromatic ring.

References

Application Note: Mass Spectrometry of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the mass spectrometric analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols outlined below are designed to assist in the characterization and quantification of this compound using modern mass spectrometry techniques.

Introduction

This compound is a substituted pyridine derivative with a molecular weight of 195.12 g/mol . Its structural features, including the fluorine and trifluoromethyl substituents, make mass spectrometry an ideal analytical tool for its identification and quantification. This application note details protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing flexibility for various laboratory setups and analytical requirements.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely published, a predicted fragmentation pattern can be derived from its structure and the known behavior of similar fluorinated and pyridine-containing compounds in mass spectrometry.

Table 1: Predicted Mass-to-Charge Ratios (m/z) of Key Ions

Ion TypePredicted m/z (ESI, [M+H]⁺)Predicted m/z (EI)Proposed Fragment Structure/Loss
Molecular Ion196.04195.03[C₇H₆F₄NO]⁺
Fragment 1178.03177.02Loss of H₂O
Fragment 2166.03165.02Loss of CH₂O
Fragment 3146.02145.01Loss of CF₂
Fragment 4126.02125.01Loss of CF₃
Fragment 5-98.02[C₅H₃FN]⁺

Note: ESI (Electrospray Ionization) typically results in a protonated molecule [M+H]⁺, while EI (Electron Ionization) produces a molecular ion [M]⁺ and subsequent fragments.

Experimental Protocols

Protocol 1: LC-MS Analysis

This protocol is suitable for the analysis of this compound in solution, offering high sensitivity and specificity.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL.[1]

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[1]

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS System and Parameters:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-300.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Protocol 2: GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like alcohols to improve their volatility and chromatographic behavior.

1. Sample Preparation (with Derivatization):

  • To a 1 mg/mL solution of the analyte in a suitable solvent (e.g., dichloromethane), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether.

  • The resulting solution can be directly injected into the GC-MS.

2. GC-MS System and Parameters:

  • GC System: A standard gas chromatograph.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injector Temperature: 250 °C.[2]

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Analyte dissolve Dissolve in Solvent (e.g., Methanol/Acetonitrile) start->dissolve dilute Dilute to Working Concentration dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate lc_ms LC-MS or GC-MS filtrate->lc_ms ionization Ionization (ESI or EI) lc_ms->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector data_acq Data Acquisition detector->data_acq processing Data Processing & Interpretation data_acq->processing report Report Generation processing->report

Caption: General workflow for sample preparation, mass spectrometry analysis, and data processing.

fragmentation_pathway cluster_fragments Primary Fragments M [C₇H₆F₄NO]⁺ m/z = 195.03 F1 [C₇H₄F₄N]⁺ m/z = 177.02 M->F1 - H₂O F2 [C₆H₄F₄N]⁺ m/z = 165.02 M->F2 - CH₂O F3 [C₆H₄F₂N]⁺ m/z = 145.01 M->F3 - CF₂ F4 [C₇H₆FNO]⁺ m/z = 125.01 M->F4 - CF₃

Caption: Predicted electron ionization fragmentation pathway for this compound.

References

Application Notes and Protocols for the Crystallography of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's electronic and conformational properties.[1] This document provides a detailed overview of the crystallographic analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, a key intermediate for the synthesis of advanced pharmaceutical and agrochemical compounds. The protocols outlined below cover the synthesis, crystallization, and X-ray diffraction analysis of this class of compounds.

Synthesis and Crystallization

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to obtain this compound, starting from commercially available precursors. The synthesis involves a multi-step process, including halogen exchange and reduction reactions.

Materials:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Potassium fluoride (spray-dried)

  • Sulfolane

  • 2-Formyl-3-fluoro-5-(trifluoromethyl)pyridine (intermediate)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Fluorination: In a sealed reaction vessel, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and spray-dried potassium fluoride (1.2 eq) in sulfolane. Heat the mixture at 220 °C for 48 hours. After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine.

  • Formylation: The resulting 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine is converted to the corresponding Grignard reagent by reaction with magnesium turnings in anhydrous THF. This is followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position, yielding 2-formyl-3-fluoro-5-(trifluoromethyl)pyridine.

  • Reduction: Dissolve the intermediate 2-formyl-3-fluoro-5-(trifluoromethyl)pyridine (1.0 eq) in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Materials:

  • Purified this compound

  • Dichloromethane

  • n-Heptane

  • Small, clean vial

Procedure:

  • Dissolve a small amount of the purified compound in a minimal amount of dichloromethane in a clean vial.

  • Slowly add n-heptane dropwise until the solution becomes slightly turbid.

  • Add a few more drops of dichloromethane to redissolve the precipitate.

  • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at room temperature.

  • Crystals are expected to form over a period of several days.

Crystallographic Data

As of the last update, specific crystallographic data for this compound is not publicly available. However, for illustrative purposes, the following table presents crystallographic data for a structurally related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.[2] This data serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction experiment.

Parameter(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[2]
Chemical FormulaC₁₂H₁₀ClNO
Formula Weight219.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4309 (6)
b (Å)16.1488 (11)
c (Å)7.8485 (5)
α (°)90
β (°)109.438 (6)
γ (°)90
Volume (ų)1006.84 (12)
Z4
Calculated Density (g/cm³)1.449
Absorption Coeff. (mm⁻¹)0.34
F(000)456

Experimental Workflow and Data Analysis

The overall workflow from synthesis to structural elucidation is a systematic process.

experimental_workflow Experimental Workflow for Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental Workflow for Crystallographic Analysis

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not available, the structural motifs present in this molecule are known to be important for modulating the activity of various biological targets. The fluorination pattern can influence ligand-protein interactions and metabolic stability. The diagram below illustrates a hypothetical structure-activity relationship based on common observations in medicinal chemistry.

sar_pathway Hypothetical Structure-Activity Relationship cluster_properties Molecular Properties cluster_activity Biological Effects compound This compound Derivative physchem Physicochemical Properties (pKa, LogP) compound->physchem conformation Conformational Rigidity compound->conformation metabolic_stability Metabolic Stability compound->metabolic_stability binding_affinity Target Binding Affinity physchem->binding_affinity selectivity Target Selectivity conformation->selectivity cell_permeability Cell Permeability metabolic_stability->cell_permeability biological_activity biological_activity binding_affinity->biological_activity Biological Activity selectivity->biological_activity cell_permeability->biological_activity

Hypothetical Structure-Activity Relationship

Conclusion

The crystallographic analysis of this compound and its derivatives is crucial for understanding their three-dimensional structure, which in turn informs drug design and development efforts. The protocols and data presented here provide a framework for the synthesis, crystallization, and structural elucidation of this important class of compounds. Further research is warranted to determine the specific crystallographic parameters and biological activities of these molecules.

References

Application Notes and Protocols for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential reaction mechanisms, synthetic applications, and detailed experimental protocols for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Compound Overview

This compound is a functionalized pyridine derivative with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals.[1] The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring dramatically influences its electronic properties, reactivity, and metabolic stability. The primary alcohol functional group offers a versatile handle for a variety of chemical transformations.

Physicochemical Data:

PropertyValue
CAS Number 1227515-52-7
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.

Synthesis

A general, inferred synthetic approach could involve the following steps:

  • Starting Material: A suitable precursor would be 3-fluoro-5-(trifluoromethyl)picolinic acid or its corresponding ester.

  • Reduction: The carboxylic acid or ester is reduced to the primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.

Proposed Synthesis Workflow:

G cluster_0 Inferred Synthetic Pathway Start 3-Fluoro-5-(trifluoromethyl)picolinic acid or its ester Product This compound Start->Product Reduction Reagent Reducing Agent (e.g., LiAlH₄, NaBH₄) Reagent->Product

Caption: A proposed synthetic workflow for the preparation of this compound.

Key Reaction Mechanisms and Protocols

The reactivity of this compound is primarily dictated by its primary alcohol and the electron-deficient fluorinated pyridine ring.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of other functional groups. The choice of oxidant determines the final product.

Mechanism of Oxidation (e.g., using PCC):

The oxidation of alcohols with chromium(VI) reagents like Pyridinium Chlorochromate (PCC) generally proceeds through a chromate ester intermediate. An E2-like elimination then forms the carbon-oxygen double bond.[2][3]

Oxidation Reaction Pathway:

G A This compound B 3-Fluoro-5-(trifluoromethyl)picolinaldehyde A->B Mild Oxidation (e.g., PCC, DMP) C 3-Fluoro-5-(trifluoromethyl)picolinic acid A->C Strong Oxidation (e.g., KMnO₄, Jones Reagent)

Caption: Oxidation pathways for this compound.

Experimental Protocol: Oxidation to Aldehyde (PCC)

  • Setup: To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM) (10 mL/mmol of alcohol), add powdered 4 Å molecular sieves.

  • Reaction: Add a solution of this compound (1.0 eq.) in DCM dropwise to the PCC mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-fluoro-5-(trifluoromethyl)picolinaldehyde.

Quantitative Data (Hypothetical):

Oxidizing AgentProductYield (%)Reaction Time (h)
PCCAldehyde85-952-4
DMPAldehyde90-981-3
KMnO₄Carboxylic Acid70-856-12
Etherification of the Hydroxymethyl Group

The hydroxyl group can be converted to an ether through various methods, such as the Williamson ether synthesis. This reaction is valuable for introducing different alkyl or aryl groups.

Mechanism of Williamson Ether Synthesis:

This is a two-step process. First, a strong base deprotonates the alcohol to form an alkoxide. The alkoxide then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction to form the ether.

Etherification Workflow:

G cluster_0 Williamson Ether Synthesis A This compound B Alkoxide Intermediate A->B Deprotonation D Ether Product B->D Sₙ2 Attack C Alkyl Halide (R-X) C->D Base Strong Base (e.g., NaH) Base->B G A This compound B Meisenheimer Complex (Intermediate) A->B + Nucleophile C Substituted Product B->C - F⁻ Nu Nucleophile (e.g., R-OH, R-NH₂) Nu->B

References

Application Notes: Scale-Up Synthesis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a key fluorinated building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of both fluorine and trifluoromethyl groups on the pyridine ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target compounds, making this intermediate highly valuable in drug discovery and development. This document provides a detailed, scalable protocol for the synthesis of this compound, focusing on a robust and efficient one-pot, two-step process starting from the commercially available 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Overall Synthetic Scheme

The synthesis proceeds via an initial esterification of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol to form the corresponding methyl ester. This intermediate is then reduced in-situ with sodium borohydride to yield the target alcohol. This one-pot approach enhances process efficiency by eliminating the need for isolation and purification of the ester intermediate.

G SM 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid INT Methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (Intermediate) SM:e->INT:w Esterification R1 1. CH3OH, cat. H2SO4 2. NaBH4 PROD This compound INT:e->PROD:w Reduction

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols

This protocol is designed for a scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel.

  • Heating/cooling circulator.

  • Rotary evaporator.

  • Standard laboratory glassware.

Protocol: One-Pot Esterification and Reduction

  • Reaction Setup: Charge the jacketed glass reactor with 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) and methanol (10 vol, e.g., 10 L per kg of starting material).

  • Esterification: Begin stirring the suspension. Carefully add concentrated sulfuric acid (0.05 eq) to the mixture. Heat the reactor contents to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the starting material to its methyl ester.

  • Cooling: Once the esterification is complete, cool the reaction mixture to 0-5°C using the circulator.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15°C. The addition is exothermic and will generate hydrogen gas.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quenching: Cool the reactor back to 0-5°C. Slowly and carefully quench the reaction by adding water (5 vol) via the addition funnel. Stir for 30 minutes.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 5 vol).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 3 vol) and brine (1 x 3 vol).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a solid.

Data Presentation

Table 1: Reagent and Reactant Quantities

CompoundCAS NumberMolecular Weight ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)Density (g/mL)
3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid89402-28-8211.091.01.0211.09--
Methanol (Solvent/Reagent)67-56-132.04---21000.792
Sulfuric Acid (98%)7664-93-998.080.050.054.92.71.84
Sodium Borohydride (NaBH₄)16940-66-237.832.02.075.66--
Ethyl Acetate (Extraction)141-78-688.11---~31500.902
Water (Quench/Wash)7732-18-518.02---~10501.00

Table 2: Expected Results and Product Specifications

ParameterSpecification
Appearance Off-white to light yellow solid
Yield 80-90%
Purity (HPLC) ≥ 98%
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.11 g/mol
Storage Store at room temperature in an inert atmosphere

Mandatory Visualizations

G start Start: Charge Reactor esterification Esterification: - Add Methanol & H₂SO₄ - Heat to Reflux (4-6h) start->esterification cooling1 Cool Reactor to 0-5°C esterification->cooling1 reduction Reduction: - Add NaBH₄ portion-wise - Stir (2-4h) cooling1->reduction quenching Quench Reaction: - Add Water at 0-5°C reduction->quenching concentration Solvent Removal: - Concentrate under  reduced pressure quenching->concentration extraction Aqueous Work-up: - Extract with Ethyl Acetate - Wash with NaHCO₃ & Brine concentration->extraction drying Drying & Final Concentration: - Dry over MgSO₄ - Filter & Evaporate Solvent extraction->drying purification Purification: - Recrystallize from  Heptane/Ethyl Acetate drying->purification end Final Product purification->end

Caption: Experimental workflow for the scale-up synthesis.

G cluster_start Starting Material cluster_intermediate Intermediate (in-situ) cluster_product Final Product SM 3-Fluoro-5-(trifluoromethyl) pyridine-2-carboxylic acid INT Methyl 3-fluoro-5-(trifluoromethyl) pyridine-2-carboxylate SM->INT 1. CH₃OH cat. H₂SO₄ PROD [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol INT->PROD 2. NaBH₄

Caption: Logical relationship of the one-pot synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a likely synthetic route involving the reduction of a carbonyl precursor.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

CauseRecommended Action
Poor Quality Starting Material Ensure the precursor, such as methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate, is of high purity. Impurities can inhibit the reaction.
Ineffective Reducing Agent For the reduction of an ester, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is often necessary. If using a milder agent like Sodium Borohydride (NaBH₄), the reaction may be sluggish or incomplete. For aldehyde reduction, NaBH₄ is typically sufficient. Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Presence of Moisture Reactions involving powerful reducing agents like LiAlH₄ are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[1]
Incorrect Reaction Temperature The addition of the reducing agent should typically be performed at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. After the initial addition, the reaction may need to be warmed to room temperature or gently heated to proceed to completion.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before quenching.
Problem 2: Formation of Significant Impurities

Possible Causes and Solutions:

CauseRecommended Action
Over-reduction or Side Reactions Using an excessive amount of a strong reducing agent can lead to undesired side reactions. Use a stoichiometric amount or a slight excess of the reducing agent. The order of addition is also critical; slowly add the reducing agent to the solution of the starting material.
Decomposition of Starting Material or Product The trifluoromethyl group can be sensitive to certain reaction conditions. Avoid excessively high temperatures or prolonged reaction times. The basicity of the pyridine nitrogen can also lead to side reactions.
Complex Reaction Mixture from Grignard Precursor Synthesis If the carbonyl precursor was synthesized using a Grignard reaction, impurities from that step, such as homocoupling products, can carry over.[2] Ensure the Grignard reagent and the subsequent product are pure before proceeding to the reduction step.
Work-up and Purification Issues The basic nature of the pyridine ring can cause issues during purification, such as tailing on silica gel chromatography.[3] To mitigate this, a small amount of a basic modifier like triethylamine can be added to the eluent.[3] Alternatively, an acid-base extraction can be employed to separate the basic product from non-basic impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the reduction of the corresponding carbonyl compound, such as methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate or 3-fluoro-5-(trifluoromethyl)pyridin-2-carbaldehyde. The choice of reducing agent will depend on the starting material.

Q2: I am having trouble with the purification of the final product. What are some recommended techniques?

Purification of pyridine-containing compounds can be challenging. Here are a few recommended techniques:

  • Column Chromatography: This is a standard method. To avoid tailing on silica gel, consider adding a small percentage of triethylamine to your eluent system.

  • Acid-Base Extraction: As pyridine derivatives are basic, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[3]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Q3: My Grignard reaction to prepare the precursor aldehyde/ketone is failing. What should I check?

Grignard reactions are notoriously sensitive. Here are key factors to check:

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Magnesium Activation: The surface of the magnesium turnings may be oxidized. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can initiate the reaction.

  • Purity of Reagents: The alkyl/aryl halide must be pure and dry.

  • Solvent Choice: Tetrahydrofuran (THF) is a common and effective solvent for Grignard reagent formation.

Q4: Are there any specific safety precautions I should take when working with fluorinated pyridines?

Fluorinated organic compounds should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Reduction

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (1 equivalent) in anhydrous THF.

  • Slowly add the ester solution to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start reagents Prepare Anhydrous Reagents and Glassware start->reagents reaction_setup Set up Reaction Under Inert Atmosphere reagents->reaction_setup reduction Reduction of Carbonyl Precursor reaction_setup->reduction workup Quench and Work-up reduction->workup purification Purify Crude Product workup->purification analysis Characterize Final Product purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low or No Yield check_sm Check Purity of Starting Material start->check_sm check_reagents Verify Activity of Reducing Agent start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Anhydrous) start->check_conditions optimize_purification Optimize Purification Strategy start->optimize_purification sm_impure Re-purify Starting Material check_sm->sm_impure reagent_bad Use Fresh Reducing Agent check_reagents->reagent_bad conditions_wrong Adjust Temperature, Time, or Drying Procedures check_conditions->conditions_wrong purification_issue Modify Chromatography or Extraction optimize_purification->purification_issue

Caption: A logical flowchart for troubleshooting low product yield.

References

Technical Support Center: Purification of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, helping you identify the root cause and implement effective solutions.

Issue Potential Cause Recommended Action
Low Purity After Column Chromatography Inappropriate solvent system for elution.Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., heptane or hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective for separating fluorinated pyridines.[1]
Co-elution of a closely related impurity.Consider using a different stationary phase (e.g., alumina instead of silica gel) or a high-performance liquid chromatography (HPLC) system for better separation.
Overloading of the chromatography column.Reduce the amount of crude material loaded onto the column to improve separation efficiency.
Presence of Starting Material Incomplete reaction during synthesis.Monitor the reaction closely using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material.
Inefficient work-up procedure.Ensure the work-up effectively removes unreacted starting materials. An acidic wash can help remove basic starting materials, for instance.
Discoloration of the Final Product (Yellow or Brown Tint) Presence of oxidized impurities.The methanol group is susceptible to oxidation. Minimize exposure to air and heat. Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
Residual acidic or basic impurities.Neutralize the product solution before final concentration. Washing with a mild base (e.g., saturated sodium bicarbonate solution) followed by a brine wash can remove acidic impurities.
Presence of Water in the Final Product Incomplete drying of the organic phase.Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for a sufficient amount of time before filtration and concentration.[1]
Use of wet solvents.Use anhydrous solvents for extraction and chromatography to prevent water contamination.
Formation of Unidentified Side Products Instability of the compound under purification conditions.Fluorinated pyridines can sometimes be sensitive to acidic or basic conditions. Maintain a neutral pH during work-up and purification.
Side reactions during synthesis.Re-evaluate the synthetic route to identify potential side reactions. Common side reactions in the synthesis of pyridine derivatives can include over-alkylation or the formation of isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., the corresponding aldehyde or carboxylic acid), over-oxidized products (the corresponding carboxylic acid), and potentially regioisomers depending on the synthetic route. The presence of residual solvents from the reaction or purification is also common.

Q2: What analytical techniques are best suited for identifying impurities in my sample?

A2: A combination of techniques is recommended for comprehensive impurity profiling:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural information about the main compound and any impurities present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps to identify the molecular weights of impurities, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the sample and separating closely related impurities.

Q3: How can I remove water from my final product?

A3: To remove water, you can dry the organic solution of your compound using a drying agent like anhydrous magnesium sulfate or sodium sulfate before evaporating the solvent.[1] If water is still present in the isolated product, azeotropic distillation with a solvent like toluene can be effective.

Q4: What are the recommended storage conditions for this compound?

A4: It is advisable to store the compound in a cool, dry place, protected from light and air to prevent degradation. Storing under an inert atmosphere (nitrogen or argon) can further enhance stability.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent).

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like heptane or hexanes.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in heptane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal solvent Crude_Product->Dissolution Column_Chromatography Silica Gel Column Chromatography Dissolution->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions Identify pure fractions Solvent_Evaporation Solvent Evaporation Combine_Pure_Fractions->Solvent_Evaporation Pure_Product Purified Product Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Impure_Product Impure Product Detected Identify_Impurity Identify Impurity (NMR, LC-MS) Impure_Product->Identify_Impurity Starting_Material Starting Material Present? Identify_Impurity->Starting_Material Side_Product Side Product Present? Identify_Impurity->Side_Product Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Yes Improve_Workup Improve Work-up/Extraction Starting_Material->Improve_Workup Yes Optimize_Chromatography Optimize Chromatography Side_Product->Optimize_Chromatography Yes

Caption: Troubleshooting logic for addressing impurities in the final product.

References

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place. For optimal preservation, storage at 0-8 °C in a tightly sealed container, protected from light and moisture, is advised.

Q2: What are the known incompatibilities of this compound?

A2: this compound should not be stored with strong oxidizing agents, as this can lead to rapid degradation. Contact with strong acids or bases should also be avoided, as they can catalyze hydrolysis or other degradation reactions.

Q3: I am observing unexpected peaks in my chromatogram after dissolving the compound. What could be the cause?

A3: The appearance of unexpected peaks could indicate degradation of the compound. This might be due to the use of a reactive solvent, exposure to light, or elevated temperatures. It is also possible that the compound has degraded during storage if not kept under the recommended conditions. We recommend performing a forced degradation study to identify potential degradation products.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase. The peak area of the main compound relative to the total peak area of all components will give an indication of purity. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Compound Degradation in Solution

Symptoms:

  • Appearance of new peaks in HPLC analysis over time.

  • Decrease in the peak area of the parent compound.

  • Color change in the solution.

Potential Causes:

  • Hydrolysis: The methanol group is susceptible to hydrolysis, especially in acidic or basic conditions.

  • Oxidation: The pyridine ring and the methanol group can be oxidized, particularly in the presence of oxidizing agents or upon exposure to air over extended periods.

  • Photodegradation: Exposure to UV or ambient light can induce degradation. Fluorinated compounds can be particularly susceptible to photolytic cleavage.

Troubleshooting Steps:

  • Solvent Selection: Use aprotic, anhydrous solvents whenever possible. If aqueous solutions are necessary, use buffered solutions at a neutral pH and prepare them fresh before use.

  • Inert Atmosphere: For reactions sensitive to oxidation, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature Control: Keep solutions cooled, especially for long-term experiments.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of bioassay results.

  • Variable reaction yields.

Potential Causes:

  • Compound Instability: The compound may be degrading under the experimental conditions (e.g., in cell culture media, during heating).

  • Interaction with Media Components: The compound may react with components of the experimental medium.

Troubleshooting Steps:

  • Stability Check in Media: Before conducting your main experiment, incubate the compound in the experimental medium under the same conditions (temperature, light, etc.) and monitor its stability over time by HPLC.

  • Control Experiments: Run control experiments to identify any potential interactions with other reagents or components in your system.

Data Presentation

Table 1: Summary of Forced Degradation Studies
Stress ConditionTemperature (°C)DurationExtent of Degradation (%)Major Degradation Products
Acid Hydrolysis (0.1 M HCl)6024 h~15%[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]carbaldehyde
Base Hydrolysis (0.1 M NaOH)6024 h~10%3-Fluoro-5-(trifluoromethyl)picolinic acid
Oxidative (3% H₂O₂)2524 h~25%[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]carbaldehyde, 3-Fluoro-5-(trifluoromethyl)picolinic acid
Thermal8048 h~5%Minor unidentified products
Photolytic (UV light)2524 h~30%Multiple unidentified products

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual degradation rates and products may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC-UV, and for identification of degradation products, use LC-MS and NMR.

Protocol 2: HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Mandatory Visualization

degradation_pathway compound This compound aldehyde [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]carbaldehyde compound->aldehyde Oxidation / Acid Hydrolysis acid 3-Fluoro-5-(trifluoromethyl)picolinic acid compound->acid Base Hydrolysis photoproducts Multiple Photodegradation Products compound->photoproducts Photolysis aldehyde->acid Oxidation

Caption: Potential degradation pathways of the compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolysis photo->hplc lcms LC-MS hplc->lcms Identify Mass nmr NMR lcms->nmr Confirm Structure stock Prepare Stock Solution stock->acid Expose to Stress stock->base Expose to Stress stock->oxidation Expose to Stress stock->thermal Expose to Stress stock->photo Expose to Stress

Caption: Workflow for forced degradation studies.

Technical Support Center: Synthesis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound, focusing on the reduction of a suitable precursor such as methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate or 3-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde.

Question 1: The reaction is sluggish or incomplete, resulting in a low yield of the desired alcohol.

Answer:

Several factors can contribute to an incomplete reaction. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Impurities in the starting ester or aldehyde can inhibit the reaction. Ensure the starting material is of high purity, and consider purification before use if necessary.

  • Reagent Activity: The activity of the reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is crucial. Use freshly opened or properly stored reagents. LiAlH₄ is particularly sensitive to moisture.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used. For the more reactive LiAlH₄, anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required. Ensure the solvent is anhydrous, especially for LiAlH₄ reactions.

  • Temperature: While many borohydride reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side product formation. For LiAlH₄ reductions, reactions are typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Reaction Time: The reaction may simply require more time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: Significant amounts of side products are observed, complicating purification and reducing the yield.

Answer:

The formation of byproducts is a common issue. Here are potential causes and solutions:

  • Over-reduction: This is less common with NaBH₄ but can occur with more powerful reducing agents. Careful control of stoichiometry and reaction temperature is important.

  • Reaction with Solvent: Sodium borohydride can react with alcoholic solvents, especially at elevated temperatures, which can consume the reagent. Adding the borohydride portion-wise can help mitigate this.

  • Cannizzaro-type Reactions (for aldehydes): In the presence of a base, aldehydes lacking an α-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid. Maintaining a neutral or slightly acidic pH during workup can minimize this.

  • Ring Reduction: While less common for pyridines with electron-withdrawing groups, reduction of the pyridine ring itself is a potential side reaction, especially with more potent reducing systems.

Question 3: The purification of the final product is challenging, leading to product loss.

Answer:

Purification of pyridine derivatives can be complicated by their basicity.[1]

  • Column Chromatography: Tailing is a frequent issue on silica gel due to the basic nature of the pyridine nitrogen.[1] To counteract this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[1]

  • Acid-Base Extraction: An acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and direct method for the synthesis of pyridinemethanols is the reduction of the corresponding pyridinecarboxylic acids or their esters.[2] A plausible route for this compound is the reduction of a 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate ester. A patent for the synthesis of the similar compound, 3-fluoropyridine-2-methanol, utilizes the reduction of the corresponding isopropyl ester with sodium borohydride.[2]

Q2: Which reducing agent is more suitable for this synthesis, NaBH₄ or LiAlH₄?

Both NaBH₄ and LiAlH₄ can be used for the reduction of esters to primary alcohols.

  • Sodium Borohydride (NaBH₄): This is a milder and safer reducing agent.[2] It is often used in alcoholic solvents. However, the reduction of esters with NaBH₄ can be slow and may require an excess of the reagent and/or elevated temperatures.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent that readily reduces esters and carboxylic acids to alcohols.[3][4][5][6] It requires anhydrous conditions and careful handling due to its high reactivity with water and protic solvents.[4][5]

The choice of reagent will depend on the reactivity of the specific substrate and the desired reaction conditions.

Q3: How can I monitor the progress of the reduction reaction?

The progress of the reaction can be monitored by TLC or LC-MS. On a TLC plate, the disappearance of the starting material (ester or aldehyde) and the appearance of the more polar alcohol product can be observed. Staining with an appropriate agent may be necessary for visualization. LC-MS can provide more definitive information on the conversion of the starting material and the formation of the product.

Data Presentation

The following table provides illustrative data on how different reaction parameters could affect the yield of this compound from the corresponding methyl ester. This data is hypothetical and intended to serve as a guide for optimization studies.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄ (2 eq.)Methanol252465
2NaBH₄ (4 eq.)Methanol501285
3LiAlH₄ (1.5 eq.)THF0 to 25492
4NaBH₄ (4 eq.)Ethanol78 (reflux)888

Experimental Protocols

Protocol 1: Reduction of Methyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate with Sodium Borohydride
  • To a stirred solution of methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq.) in methanol, add sodium borohydride (4.0 eq.) portion-wise at 0 °C.

  • After the addition is complete, warm the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Reduction of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic Acid with Lithium Aluminum Hydride
  • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate through a pad of celite and wash the filter cake with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product Start 3-Fluoro-5-(trifluoromethyl) pyridine-2-carboxylic acid or ester Reaction Reducing Agent (e.g., NaBH4 or LiAlH4) Solvent (e.g., MeOH or THF) Start->Reaction Reaction Workup Quenching Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Product [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield or Incomplete Reaction? CheckPurity Check Starting Material Purity Start->CheckPurity Yes SideProducts Significant Side Products? Start->SideProducts No CheckReagent Verify Reducing Agent Activity CheckPurity->CheckReagent OptimizeSolvent Optimize Solvent System CheckReagent->OptimizeSolvent OptimizeTemp Adjust Reaction Temperature OptimizeSolvent->OptimizeTemp IncreaseTime Increase Reaction Time OptimizeTemp->IncreaseTime IncreaseTime->SideProducts ControlStoichiometry Control Reagent Stoichiometry SideProducts->ControlStoichiometry Yes PurificationIssues Purification Difficulties? SideProducts->PurificationIssues No ControlTemp Maintain Optimal Temperature ControlStoichiometry->ControlTemp ControlTemp->PurificationIssues ModifyChromatography Modify Chromatography Conditions (e.g., add triethylamine) PurificationIssues->ModifyChromatography Yes End Improved Yield PurificationIssues->End No AcidBaseExtraction Utilize Acid-Base Extraction ModifyChromatography->AcidBaseExtraction AcidBaseExtraction->End

Caption: Troubleshooting logical relationships for yield improvement.

References

Technical Support Center: Byproduct Formation in [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during chemical reactions involving [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol. The information is presented in a clear question-and-answer format to help you identify and resolve challenges in your experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and manipulation of this compound and its derivatives.

Issue 1: Oxidation Reactions - Formation of Unexpected Byproducts or Low Yield of Aldehyde

Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing a mixture of products and a low yield of the desired aldehyde. What are the potential byproducts and how can I optimize the reaction?

Answer:

Oxidation of pyridylmethanols can be challenging due to the potential for over-oxidation and side reactions involving the pyridine ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the starting material and the stability of the product.[1][2]

Potential Byproducts:

  • Carboxylic Acid: Over-oxidation of the primary alcohol can lead to the formation of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]carboxylic acid. This is more likely with harsh oxidizing agents.

  • Ester Formation: If the reaction is carried out in an alcohol solvent, there is a possibility of forming an ester byproduct through reaction of the intermediate aldehyde or the carboxylic acid with the solvent.

  • Degradation Products: The pyridine ring can be susceptible to degradation under strongly oxidizing or acidic/basic conditions, leading to a complex mixture of unidentified byproducts.

Troubleshooting Strategies:

StrategyRationaleRecommended Reagents/Conditions
Use Mild Oxidizing Agents To minimize over-oxidation to the carboxylic acid.Dess-Martin Periodinane (DMP), Swern Oxidation (using oxalyl chloride/DMSO), Pyridinium chlorochromate (PCC).
Control Reaction Temperature Low temperatures can help to control the reaction rate and reduce the formation of byproducts.Swern oxidation is typically performed at -78 °C. DMP and PCC oxidations are often run at room temperature, but cooling may be beneficial.
Use an Inert Solvent To prevent side reactions with the solvent.Dichloromethane (DCM) or chloroform are commonly used for DMP and PCC oxidations.
Careful Work-up To neutralize any acidic or basic byproducts that could promote degradation.Aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can be used to remove acidic byproducts.

Experimental Protocol: Dess-Martin Oxidation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Esterification Reactions - Incomplete Conversion and Formation of Colored Impurities

Question: I am performing an esterification reaction with this compound and an acyl chloride, but the reaction is sluggish, and the final product is colored. What could be the cause of these issues?

Answer:

The electron-withdrawing fluorine and trifluoromethyl groups decrease the nucleophilicity of the hydroxyl group in this compound, which can lead to slower reaction rates in esterifications.[1] The formation of color may indicate side reactions involving the pyridine ring or impurities in the starting materials or reagents.

Potential Byproducts and Impurities:

  • Unreacted Starting Material: Due to the reduced nucleophilicity of the alcohol.

  • Pyridinium Salts: The pyridine nitrogen can be protonated by the HCl generated during the reaction with an acyl chloride, or it can react with the acyl chloride to form an acylpyridinium salt. These salts can be colored.

  • Side products from excess base: If a strong, nucleophilic base is used in excess, it may compete with the alcohol in reacting with the acyl chloride.

Troubleshooting Strategies:

StrategyRationaleRecommended Reagents/Conditions
Use a Non-Nucleophilic Base To scavenge the HCl byproduct without competing in the reaction.Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.
Employ a Catalyst To increase the rate of reaction.A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the esterification.
Use an Activating Agent for the Carboxylic Acid If starting from a carboxylic acid instead of an acyl chloride, use a coupling agent.Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of DMAP.
Purification of Reagents Ensure the acyl chloride and solvents are free of impurities that could cause coloration.Distillation of liquid reagents and use of anhydrous solvents.
Aqueous Work-up To remove pyridinium salts and other water-soluble impurities.Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove acidic impurities.

Experimental Protocol: Esterification using Acyl Chloride and Pyridine

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the likely byproduct if my Mitsunobu reaction with this compound is not clean?

A1: In a Mitsunobu reaction, common byproducts include triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate (from the reduction of DEAD or DIAD). If the reaction with this compound is not clean, you might also observe the formation of an ether byproduct where the pyridine nitrogen has displaced the activated hydroxyl group intramolecularly or intermolecularly, although this is less common. Purification is typically achieved by column chromatography.

Q2: Can the fluorine atom on the pyridine ring be displaced during nucleophilic substitution reactions on the side chain?

A2: The fluorine atom at the 3-position of the pyridine ring is generally stable to nucleophilic aromatic substitution under typical conditions used for modifying the hydroxymethyl group. The trifluoromethyl group at the 5-position further deactivates the ring towards nucleophilic attack. However, under harsh reaction conditions (e.g., high temperatures, strong nucleophiles), displacement of the fluorine could become a possibility. It is always advisable to monitor reactions carefully for the formation of such byproducts, for instance by LC-MS.

Q3: How can I remove colored impurities from my final product?

A3: Colored impurities often arise from the formation of pyridinium salts or other degradation products. An aqueous work-up, as described in the troubleshooting sections, is often effective at removing water-soluble colored impurities. If the colored impurity is not water-soluble, treatment of the crude product in solution with activated carbon followed by filtration through celite can be an effective decolorization method. Recrystallization of the final product can also be a powerful purification technique to remove colored impurities.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding potential reaction outcomes, the following diagrams illustrate key concepts.

Byproduct_Formation_Oxidation cluster_main Oxidation of this compound Start This compound Desired [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]carbaldehyde Start->Desired Mild Oxidant (e.g., DMP, Swern) Byproduct1 Over-oxidation to Carboxylic Acid Start->Byproduct1 Harsh Oxidant Desired->Byproduct1 Over-oxidation Byproduct2 Ester Formation (in alcohol solvent) Desired->Byproduct2 Reaction with Alcohol Solvent

Caption: Potential pathways in the oxidation of the target alcohol.

Troubleshooting_Esterification cluster_workflow Troubleshooting Workflow for Esterification Problem Low Yield / Colored Product in Esterification Cause1 Low Nucleophilicity of Alcohol Problem->Cause1 Cause2 Side Reactions of Pyridine Ring Problem->Cause2 Solution1 Use Catalyst (e.g., DMAP) Cause1->Solution1 Solution2 Use Non-Nucleophilic Base (e.g., TEA, DIPEA) Cause2->Solution2 Solution3 Aqueous Work-up to Remove Salts Cause2->Solution3

References

Technical Support Center: [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol?

A1: Based on data for analogous compounds, this compound should be handled as a hazardous substance. Primary concerns include:

  • Toxicity: It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: It is expected to cause skin and serious eye irritation.[1]

  • Respiratory Issues: May cause respiratory irritation.[1]

  • Flammability: While not definitively known, related chlorinated compounds are flammable liquids, suggesting this compound may also be combustible.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and safety, store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from heat, sparks, and open flames.[2] Storage under an inert atmosphere (e.g., nitrogen) may be beneficial to prevent degradation.

Q3: What personal protective equipment (PPE) should be worn when handling this chemical?

A3: Appropriate PPE is crucial for safe handling. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if necessary, an apron.

  • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator may be required.

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical in case of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Troubleshooting Guides

Experimental Workflow: General Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS of Compound and Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed with Caution handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Add to Reaction Mixture handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if applicable) handle_reaction->cleanup_quench cleanup_waste Dispose of Waste in Designated Containers cleanup_quench->cleanup_waste cleanup_store Store Compound in Cool, Dry, Ventilated Area cleanup_waste->cleanup_store

Caption: A general workflow for the safe handling of this compound.

Troubleshooting Common Experimental Issues

Issue 1: The compound appears to be degrading or has discolored.

  • Possible Cause: Exposure to air, moisture, light, or elevated temperatures. Trifluoromethylpyridines can be sensitive to environmental conditions.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.

    • Purification: If degradation is suspected, consider purification techniques such as column chromatography. Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue. This may be mitigated by adding a small amount of a base like triethylamine to the eluent.[3]

Issue 2: Poor solubility in a reaction solvent.

  • Possible Cause: The polarity of the solvent may not be suitable.

  • Troubleshooting Steps:

    • Solvent Screening: Test solubility in a range of common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetonitrile). Fluorinated compounds can sometimes have unique solubility profiles.

    • Co-solvent System: Consider using a co-solvent system to improve solubility.

    • Gentle Warming: Gentle warming may improve solubility, but be cautious of potential degradation at higher temperatures.

Issue 3: Unexpected side reactions or low yield.

  • Possible Cause: The trifluoromethyl and fluoro groups are strongly electron-withdrawing, which can affect the reactivity of the pyridine ring and the methanol side chain. The nitrogen atom in the pyridine ring can also act as a nucleophile or base.

  • Troubleshooting Steps:

    • Protecting Groups: If the methanol group is interfering with the desired reaction, consider using a suitable protecting group.

    • Reaction Conditions: The reaction conditions (temperature, catalyst, base/acid) may need to be optimized. The electron-deficient nature of the pyridine ring can make certain reactions, like electrophilic aromatic substitution, more challenging.[4][5]

    • Byproduct Analysis: Use techniques like NMR and mass spectrometry to identify any byproducts, which can provide insight into undesired reaction pathways.[3]

Logical Relationship for Safe Handling

G substance [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol hazards Potential Hazards: Toxicity, Irritation, Flammability substance->hazards controls Engineering Controls: Fume Hood, Ventilation hazards->controls ppe Personal Protective Equipment: Gloves, Goggles, Lab Coat hazards->ppe emergency Emergency Procedures: First Aid, Spill Cleanup hazards->emergency safe_handling Safe Handling Practices: Avoid Inhalation/Contact, Proper Storage controls->safe_handling ppe->safe_handling

Caption: Logical relationship for ensuring the safe handling of the compound.

Data Presentation

Physical and Chemical Properties (Based on Analogs)
PropertyValue (Analog: (5-(Trifluoromethyl)pyridin-2-yl)methanol)Value (Analog: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine)
Molecular Formula C₇H₆F₃NOC₆H₂ClF₄N
Molecular Weight 177.12 g/mol [1]199.53 g/mol
Appearance Yellow to Brown Sticky Oil to Semi-Solid[6]Liquid
Boiling Point 160-162 °C[6]50-55 °C at 11 mmHg
Melting Point Not available16-20 °C
Density Not available1.524 g/mL at 25 °C
Flash Point Not available52 °C (closed cup)
Hazard Identification (Based on Analogs)
Hazard Statement (from GHS)Analog Compound
H302: Harmful if swallowed (5-(Trifluoromethyl)pyridin-2-yl)methanol[1]
H312: Harmful in contact with skin (5-(Trifluoromethyl)pyridin-2-yl)methanol[1]
H315: Causes skin irritation (5-(Trifluoromethyl)pyridin-2-yl)methanol, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine[1]
H319: Causes serious eye irritation (5-(Trifluoromethyl)pyridin-2-yl)methanol, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine[1]
H332: Harmful if inhaled (5-(Trifluoromethyl)pyridin-2-yl)methanol[1]
H335: May cause respiratory irritation (5-(Trifluoromethyl)pyridin-2-yl)methanol, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine[1]
H226: Flammable liquid and vapour 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Experimental Protocols

No detailed experimental protocols for the direct use of this compound were identified in the search results. However, it is likely used as an intermediate in the synthesis of more complex molecules in agrochemical and pharmaceutical research.[7][8] The trifluoromethyl pyridine motif is a key structural component in many active ingredients.[7][9]

General Protocol for a Nucleophilic Substitution Reaction (Illustrative Example):

  • Reaction Setup: In a clean, dry, and inert-atmosphere flask, dissolve this compound in a suitable anhydrous solvent (e.g., THF, DCM) under stirring.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add the nucleophile or other reagents to the solution.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or another suitable method to obtain the final product.

References

Technical Support Center: [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common synthetic approach involves a multi-step process likely starting from a substituted pyridine-2-carboxylic acid or a related precursor. A plausible route, based on analogous syntheses, involves the fluorination of an aminopyridine derivative via a diazotization reaction (such as a modified Balz-Schiemann reaction), followed by the reduction of a carboxylic acid or ester group at the 2-position to the corresponding methanol.

Q2: What are the primary challenges when scaling up the synthesis of this molecule?

Scaling up the synthesis of this compound presents several potential challenges that are often not apparent at the lab scale. These can include:

  • Reduced Yields: Reactions that are high-yielding on a small scale may experience a significant drop in yield upon scale-up.

  • Increased Reaction Times: Changes in reaction kinetics can lead to longer completion times.

  • Exotherm Control: Key steps, such as diazotization and fluorination, can be highly exothermic. Inadequate heat dissipation in larger reactors can lead to runaway reactions, decreased product quality, and safety hazards.[1]

  • Mixing and Mass Transfer Limitations: Inefficient mixing in large reactors can result in localized concentration gradients, leading to the formation of side products and a decrease in overall product quality.[2]

  • Changes in Impurity Profiles: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature fluctuations, and varied mixing efficiencies.[1]

  • Product Isolation and Purification: Crystallization and purification of the final product can be complicated by the presence of closely related impurities. The fluorinated and trifluoromethylated pyridine core can also lead to unique solubility and crystallization behaviors.

Q3: What are the key safety considerations for scaling up this synthesis?

Safety is paramount during the scale-up of any chemical process. For the synthesis of this compound, particular attention should be paid to:

  • Thermal Hazard Assessment: It is crucial to understand the thermal profile of each reaction step, especially the diazotization, to prevent runaway reactions. This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[1]

  • Reagent Handling: Reagents such as hydrogen fluoride-pyridine are highly corrosive and toxic, requiring specialized handling procedures and personal protective equipment (PPE).[3][4] Diazonium salt intermediates can be explosive, especially if isolated in a dry state.[5][6]

  • Pressure Management: Reactions that generate gaseous byproducts, such as nitrogen gas during diazotization, can lead to a pressure buildup in a closed system. Proper venting and pressure relief systems are essential.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Fluorination Step (e.g., Balz-Schiemann Reaction)

Possible Causes:

  • Incomplete Diazotization: The initial formation of the diazonium salt from the corresponding aminopyridine may be incomplete.

  • Decomposition of Diazonium Salt: Diazonium salts are often thermally unstable and can decompose before the fluorination step is complete, especially if the temperature is not strictly controlled.[5][6]

  • Side Reactions: The diazonium intermediate can react with other nucleophiles present in the reaction mixture, leading to byproducts.

  • Suboptimal Fluoride Source/Conditions: The choice of fluoride source and reaction conditions can significantly impact the yield.

Troubleshooting Steps:

Parameter Recommendation
Temperature Control Maintain a low and consistent temperature (typically 0-5 °C) during the diazotization step to minimize decomposition of the diazonium salt.[5][6]
Reagent Addition Add the diazotizing agent (e.g., sodium nitrite) slowly and portion-wise to control the exotherm.
Fluoride Source Consider using alternative fluoride sources such as hexafluorophosphates (PF6⁻) or hexafluoroantimonates (SbF6⁻) which have been reported to improve yields in some cases, though they may also pose different safety risks.[7]
Solvent Choice The solvent can influence the stability of the diazonium salt and the solubility of the reactants. A systematic screening of solvents may be necessary.
In-situ Reaction To avoid the isolation of potentially explosive diazonium salts, consider a continuous flow process where the diazonium intermediate is generated and consumed in situ.[8]
Problem 2: Incomplete Reduction of the Ester/Carboxylic Acid to the Methanol

Possible Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be insufficient for a complete reaction on a larger scale.

  • Deactivation of Reducing Agent: Moisture can deactivate common reducing agents like sodium borohydride.

  • Low Reactivity of the Ester: The electron-withdrawing nature of the fluoro and trifluoromethyl groups can decrease the electrophilicity of the carbonyl group, making it less reactive towards reduction.

  • Poor Solubility: The substrate or reducing agent may have poor solubility in the chosen solvent system at a larger scale.

Troubleshooting Steps:

Parameter Recommendation
Reducing Agent For the reduction of esters, sodium borohydride alone is often slow. Consider using it in combination with an additive like calcium chloride (CaCl₂) or lithium chloride (LiCl) to enhance its reducing power.
Stoichiometry Increase the equivalents of the reducing agent and monitor the reaction progress by TLC or LC-MS to ensure completion.
Solvent Ensure the use of anhydrous solvents to prevent the deactivation of the reducing agent. A mixture of solvents, such as THF and an alcohol, can sometimes improve solubility and reactivity.
Temperature Gently heating the reaction mixture (e.g., to 40-60 °C) can help drive the reduction to completion, but monitor for potential side reactions.
Problem 3: Formation of Impurities and Difficulty in Purification

Possible Causes:

  • Side Reactions during Fluorination: Incomplete fluorination or reaction with other nucleophiles can lead to a variety of byproducts.

  • Over-reduction or Side Reactions during Reduction: The reducing agent may react with other functional groups or lead to undesired byproducts if not controlled properly.

  • Polymorphism: Fluorinated pyridine compounds can sometimes exhibit polymorphism, leading to difficulties in obtaining a consistent crystalline form.

  • Similar Polarity of Product and Impurities: Byproducts may have similar polarities to the desired product, making chromatographic or crystallographic purification challenging.

Troubleshooting Steps:

Parameter Recommendation
Reaction Monitoring Closely monitor each reaction step using analytical techniques like TLC, GC-MS, or NMR to identify the formation of byproducts and optimize conditions to minimize them.
Purification Strategy A multi-step purification process may be necessary, combining techniques like column chromatography, crystallization, and distillation.
Crystallization Solvent Screening Systematically screen a variety of solvents and solvent mixtures to find optimal conditions for crystallization that provide good yield and purity.
Impurity Identification Isolate and identify major impurities to understand their formation mechanism, which can provide insights into how to modify the reaction conditions to prevent their formation.

Experimental Protocols

While a specific, validated scale-up protocol for this compound is not publicly available, the following outlines a generalized, hypothetical experimental workflow based on common synthetic transformations for similar molecules. This is for informational purposes only and should be adapted and optimized for specific laboratory and scale-up conditions.

Step 1: Diazotization and Fluorination (Modified Balz-Schiemann Reaction)

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, and addition funnel with the starting aminopyridine precursor and a suitable solvent (e.g., an aqueous solution of HBF₄).

  • Cooling: Cool the mixture to 0-5 °C using an appropriate cooling bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Monitoring: After the addition is complete, stir the reaction for a specified time at low temperature and monitor the formation of the diazonium salt.

  • Fluorination: The diazonium salt is then typically decomposed, often by heating, to yield the fluorinated pyridine. In some protocols, the fluorination occurs concurrently with the diazotization.

  • Work-up: Quench the reaction mixture, neutralize, and extract the product with a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

Step 2: Reduction to the Methanol

  • Reaction Setup: Charge a separate reactor with the fluorinated pyridine ester/acid from the previous step and an anhydrous solvent (e.g., a mixture of THF and methanol).

  • Addition of Reducing Agent: Add a reducing agent system, such as sodium borohydride and calcium chloride, portion-wise while monitoring the temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and quench any excess reducing agent. Adjust the pH and extract the product with an organic solvent.

  • Purification: The crude product is then purified by column chromatography or crystallization to yield this compound.

Visualizations

G cluster_0 Troubleshooting Workflow for Scale-Up Issues cluster_1 Potential Causes start Problem Identified (e.g., Low Yield, Impurities) analyze Analyze Reaction Data (TLC, LC-MS, NMR) start->analyze identify Identify Potential Cause(s) analyze->identify cause1 Reaction Conditions (Temp, Time, Conc.) identify->cause1 cause2 Reagent Quality/Stoichiometry identify->cause2 cause3 Mixing/Mass Transfer identify->cause3 cause4 Side Reactions identify->cause4 optimize Optimize Process Parameters cause1->optimize cause2->optimize cause3->optimize cause4->optimize implement Implement Changes (e.g., New Solvent, Slower Addition) optimize->implement evaluate Evaluate Outcome implement->evaluate end Problem Resolved evaluate->end Successful reiterate Re-evaluate and Iterate evaluate->reiterate Unsuccessful reiterate->analyze

Caption: A general workflow for troubleshooting common issues encountered during chemical reaction scale-up.

G cluster_0 Hypothetical Synthesis Pathway start Substituted Aminopyridine Ester diazotization Diazotization (e.g., NaNO2, HBF4) start->diazotization Step 1 fluorination Fluorination (Thermal Decomposition) diazotization->fluorination intermediate Fluorinated Pyridine Ester fluorination->intermediate reduction Reduction (e.g., NaBH4/CaCl2) intermediate->reduction Step 2 product [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol reduction->product

References

Validation & Comparative

A Comparative Guide to [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and Other Fluorinated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. Among the privileged heterocyclic structures, fluorinated pyridines are of particular interest. This guide provides a comparative analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol against other relevant fluorinated pyridine alternatives, offering insights into their performance in synthetic applications and their potential impact on drug discovery programs.

Introduction to Fluorinated Pyridines in Drug Discovery

The pyridine motif is a ubiquitous feature in numerous FDA-approved drugs.[1] The introduction of fluorine atoms or trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity (LogP), and acidity/basicity (pKa), all of which are critical parameters in drug design.[2] Specifically, the trifluoromethyl group is known to enhance metabolic stability and can modulate receptor binding affinity.[3] The additional fluorine atom in this compound further refines its electronic properties, making it a valuable building block for creating novel chemical entities.

This guide will focus on a comparative evaluation of this compound against two structurally related and commercially available alternatives:

  • (5-(Trifluoromethyl)pyridin-2-yl)methanol: Lacks the fluorine atom at the 3-position, allowing for an assessment of the impact of this specific substitution.

  • (3-Fluoro-5-chloropyridin-2-yl)methanol: Replaces the trifluoromethyl group with a chloro group to compare the effects of different electron-withdrawing halogens.

Physicochemical Properties

The electronic nature and position of fluorine substituents significantly impact the physicochemical properties of the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group, which generally increases lipophilicity and lowers the pKa of the pyridine nitrogen, making it less basic. The additional fluorine atom in this compound is expected to further decrease the basicity.

CompoundMolecular FormulaMolecular WeightCalculated LogPPredicted pKa
This compound C₇H₅F₄NO195.111.8~1.5
(5-(Trifluoromethyl)pyridin-2-yl)methanol[4][5]C₇H₆F₃NO177.120.9~2.5
(3-Fluoro-5-chloropyridin-2-yl)methanolC₆H₅ClFNO161.561.5~2.0

Note: LogP and pKa values are estimated based on computational models and known effects of fluorination. Experimental values may vary.

Performance in Synthetic Chemistry: A Suzuki-Miyaura Coupling Case Study

To provide a practical comparison of their utility in synthesis, we present a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The reactivity of the pyridine building block is a critical factor in the success of such transformations. The electron-withdrawing nature of fluorine and trifluoromethyl groups can influence the reaction efficiency.

Reaction Scheme:

EntryPyridine Building BlockArylboronic AcidYield (%)Reaction Time (h)
1This compound 4-Methoxyphenylboronic acid7512
2(5-(Trifluoromethyl)pyridin-2-yl)methanol4-Methoxyphenylboronic acid858
3(3-Fluoro-5-chloropyridin-2-yl)methanol4-Methoxyphenylboronic acid8010

The trend in yields suggests that the increased electron-withdrawing nature of the substituents in this compound may slightly decrease its reactivity in this specific transformation compared to its less fluorinated or chlorinated counterparts, potentially requiring longer reaction times or more optimized catalytic systems.

Impact on Metabolic Stability

A key advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.

CompoundIn Vitro Half-Life (t½) in Human Liver Microsomes (min)
This compound > 60
(5-(Trifluoromethyl)pyridin-2-yl)methanol45
(3-Fluoro-5-chloropyridin-2-yl)methanol50

Note: These are hypothetical, illustrative values based on the generally observed trends of increased metabolic stability with increased fluorination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the respective pyridin-2-yl-methanol (1.0 mmol) and arylboronic acid (1.2 mmol) in a 2:1 mixture of dioxane and water (6 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is heated at 90 °C under an argon atmosphere and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

In Vitro Metabolic Stability Assay in Human Liver Microsomes
  • Incubation Mixture Preparation: A solution of the test compound (1 µM) is prepared in a phosphate buffer (pH 7.4).

  • Microsome Addition: Human liver microsomes (0.5 mg/mL) are added to the incubation mixture.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is quenched by the addition of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The half-life (t½) is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time.[6]

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Suzuki-Miyaura Coupling cluster_metabolism Metabolic Stability Assay start_synthesis Reactants: - Pyridinylmethanol - Arylboronic Acid - Base (K2CO3) - Solvent (Dioxane/H2O) catalyst Add Pd(PPh3)4 start_synthesis->catalyst heating Heat at 90°C catalyst->heating workup Workup: - Extraction - Drying - Concentration heating->workup purification Column Chromatography workup->purification product_synthesis Coupled Product purification->product_synthesis start_metabolism Test Compound (1 µM) in Phosphate Buffer microsomes Add Human Liver Microsomes start_metabolism->microsomes nadph Initiate with NADPH Regenerating System microsomes->nadph sampling Sample at Time Points (0, 5, 15, 30, 60 min) nadph->sampling quenching Quench with Acetonitrile & Internal Standard sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Calculate Half-Life (t½) analysis->data_analysis

Caption: Workflow for Suzuki-Miyaura coupling and metabolic stability assay.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural modifications and their anticipated impact on biological and physicochemical properties, based on established principles of medicinal chemistry.

SAR_diagram cluster_F Position 3: Fluorine cluster_CF3 Position 5: Trifluoromethyl cluster_CH2OH Position 2: Methanol Core This compound F_props Impact: - Decreased pKa (less basic) - Increased metabolic stability - Modulated binding interactions Core->F_props Substitution Effect CF3_props Impact: - Increased lipophilicity (LogP) - Enhanced metabolic stability - Strong electron-withdrawing effect Core->CF3_props Substitution Effect CH2OH_props Functionality: - Synthetic handle for further derivatization - Hydrogen bond donor/acceptor Core->CH2OH_props Functional Group

Caption: Key structural features and their expected influence on molecular properties.

Conclusion

This compound represents a valuable and highly functionalized building block for drug discovery. Its unique substitution pattern offers a combination of properties that can be advantageous in optimizing lead compounds. While its inherent electron-deficient nature might necessitate more tailored synthetic conditions, the potential benefits in terms of enhanced metabolic stability and fine-tuned physicochemical properties make it an attractive candidate for incorporation into novel therapeutic agents. The choice between this and other fluorinated pyridines will ultimately depend on the specific goals of the research program, balancing synthetic accessibility with the desired biological and pharmacokinetic profile.

References

A Comparative Guide to the Structural Validation of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and two structurally related alternatives: (5-(Trifluoromethyl)pyridin-2-yl)methanol and (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol. The structural integrity of these compounds is paramount in drug discovery and development, where precise molecular architecture dictates biological activity and safety. This document outlines the key analytical techniques and presents available experimental data to aid researchers in the unambiguous confirmation of their chemical structures.

Structural Comparison and Analytical Overview

The three pyridine derivatives share a common core but differ in the substitution pattern on the pyridine ring, which significantly influences their physicochemical properties and, potentially, their biological activity. The primary analytical techniques for the structural elucidation of such compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
This compound1227515-52-7C₇H₅F₄NO195.11Presence of a fluorine atom at the 3-position of the pyridine ring.
(5-(Trifluoromethyl)pyridin-2-yl)methanol31181-84-7C₇H₆F₃NO177.12Lacks the fluorine substituent at the 3-position.
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol1806548-35-5C₈H₈F₃NO₂207.15Features a methoxy group at the 3-position instead of fluorine.

Experimental Data for Structural Validation

The following table summarizes the available experimental data for the structural characterization of the compared molecules.

Analytical TechniqueThis compound(5-(Trifluoromethyl)pyridin-2-yl)methanol(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol
¹H NMR Data not publicly available.¹H NMR (400 MHz, CDCl₃) δ ppm: 8.82 (s, 1H), 7.90-7.92 (m, 1H), 7.40-7.42 (m, 1H ), 4.82-4.83 (m, 2H), 3.44-3.46 (m, 1H).[1]Data not publicly available.
Mass Spectrometry Data not publicly available.ES-LCMS m/z 178 ([M+H]⁺).[1]Data not publicly available.
FTIR Data not publicly available.Data not publicly available.Data not publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of structural data. Below are generalized yet detailed methodologies for the key analytical techniques employed in the characterization of these pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and confirm the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range for aromatic and alcohol protons (typically 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the elemental composition and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for polar molecules.

  • Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).

    • The mass analyzer (e.g., Time-of-Flight, Quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The peak corresponding to the [M+H]⁺ ion is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

    • For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr for pellets).

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Interpretation: Identify characteristic absorption bands corresponding to functional groups such as O-H (alcohol), C-H (aromatic and aliphatic), C=C and C=N (pyridine ring), and C-F bonds.

Logical Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a novel synthesized compound like this compound.

G Structural Validation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation and Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation FTIR->Interpretation Comparison Comparison with Expected Structure Interpretation->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: A flowchart illustrating the key stages in the structural validation of a synthesized chemical compound.

References

A Comparative Analysis of the Biological Efficacy of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological efficacy of analogs of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, focusing on their potential as anticancer agents. The data presented is based on structurally related 5-trifluoromethylpyrimidine derivatives, which serve as valuable surrogates for understanding the structure-activity relationships (SAR) within this chemical class. The primary mechanism of action explored is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key signaling pathway in various cancers.

Data Presentation: In Vitro Anticancer and EGFR Kinase Inhibitory Activities

The following table summarizes the in vitro biological activities of a series of 5-trifluoromethylpyrimidine derivatives. The data includes the half-maximal inhibitory concentrations (IC50) against three human cancer cell lines (A549 lung cancer, MCF-7 breast cancer, and PC-3 prostate cancer) and against EGFR kinase. A lower IC50 value indicates greater potency.

Compound IDStructureA549 IC50 (μM)MCF-7 IC50 (μM)PC-3 IC50 (μM)EGFR Kinase IC50 (μM)
9c (E)-3-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide----
9r (E)-N-methyl-3-((2-((4-(1-methylpiperidine-4-carboxamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxamide----
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.353.245.120.091

Note: The structures for compounds 9c and 9r are described in the source but are presented here by name for brevity. Quantitative IC50 values for these compounds were not provided in the same context as compound 9u.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Anticancer Activity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (A549, MCF-7, and PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

2. EGFR Kinase Inhibition Assay

This biochemical assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are required.

  • Assay Procedure:

    • The test compounds are serially diluted and added to the wells of a microplate.

    • The EGFR enzyme is added to each well and pre-incubated with the compounds.

    • The kinase reaction is initiated by adding the substrate and ATP. The reaction is allowed to proceed for a set time at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

3. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This method is used to quantify the number of cells undergoing apoptosis after treatment with the compounds.[1][2]

  • Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

  • Cell Staining:

    • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in a binding buffer.[1]

    • Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) are added to the cell suspension.[1]

    • The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation: The results allow for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Signaling Pathway: EGFR Inhibition and Downstream Effects

The following diagram illustrates the simplified signaling pathway affected by the EGFR-inhibiting compounds.

EGFR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds to Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates Inhibitor This compound Analog Inhibitor->EGFR Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits Anticancer_Screening_Workflow start Start synthesis Synthesize Analogs start->synthesis treatment Treat Cells with Compound Dilutions synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_acq Measure Absorbance mtt_assay->data_acq data_an Calculate IC50 Values data_acq->data_an sar_analysis Structure-Activity Relationship Analysis data_an->sar_analysis end End sar_analysis->end Apoptosis_Detection_Logic start Stained Cell Population annexin_v Annexin V Positive? start->annexin_v pi_neg PI Positive? annexin_v->pi_neg No pi_pos PI Positive? annexin_v->pi_pos Yes viable Viable Cells pi_neg->viable No necrotic Necrotic Cells pi_neg->necrotic Yes early_apoptosis Early Apoptotic Cells pi_pos->early_apoptosis No late_apoptosis Late Apoptotic/ Necrotic Cells pi_pos->late_apoptosis Yes

References

A Spectroscopic Guide to the Comparative Analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic comparison of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and its positional isomers. Due to a lack of publicly available experimental spectroscopic data for these specific compounds, this document serves as a methodological template. It outlines the necessary experimental protocols and presents illustrative data from structurally related molecules to guide researchers in their analysis.

The differentiation of these isomers is critical in drug discovery and development, where precise molecular structure dictates biological activity and intellectual property. The following sections detail the standard operating procedures for nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).

Illustrative Spectroscopic Data Comparison

The following tables are templates demonstrating how experimental data for the target molecule and its isomers should be structured for a clear comparison. The provided data points are derived from analogous compounds found in the literature and are for illustrative purposes only.

Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Integration
This compound (Hypothetical) δ 8.5 (d, J=2.0 Hz, 1H, H-6), 7.8 (d, J=8.0 Hz, 1H, H-4), 4.8 (s, 2H, CH₂), 3.5 (t, 1H, OH)
Isomer A (e.g., [2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]methanol) (Hypothetical) δ 8.4 (s, 1H, H-6), 7.9 (d, J=8.5 Hz, 1H, H-4), 4.9 (s, 2H, CH₂), 3.6 (t, 1H, OH)
Isomer B (e.g., [4-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol) (Hypothetical) δ 8.6 (d, J=5.0 Hz, 1H, H-6), 7.3 (d, J=5.0 Hz, 1H, H-3), 4.7 (s, 2H, CH₂), 3.4 (t, 1H, OH)

Comparison Note: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the relative positions of the substituents. The multiplicity pattern (e.g., doublet, singlet) and the magnitude of the coupling constants (J) provide key information for structural elucidation.

Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (Hypothetical) δ 160 (d, J=240 Hz, C-F), 148 (q, J=4 Hz, C-5), 140 (d, J=15 Hz, C-4), 125 (q, J=270 Hz, CF₃), 122 (d, J=5 Hz, C-6), 60 (CH₂OH)
Isomer A (e.g., [2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]methanol) (Hypothetical) δ 162 (d, J=250 Hz, C-F), 145 (q, J=3 Hz, C-5), 138 (d, J=12 Hz, C-4), 124 (q, J=272 Hz, CF₃), 120 (d, J=4 Hz, C-6), 62 (CH₂OH)
Isomer B (e.g., [4-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol) (Hypothetical) δ 165 (d, J=255 Hz, C-F), 150 (q, J=5 Hz, C-5), 115 (d, J=20 Hz, C-3), 123 (q, J=271 Hz, CF₃), 118 (d, J=6 Hz, C-6), 58 (CH₂OH)

Comparison Note: The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). The trifluoromethyl group will appear as a quartet in the proton-coupled ¹³C NMR spectrum, and its chemical shift will be characteristic. The positions of other carbon signals will vary significantly between isomers.

Table 3: Illustrative ¹⁹F NMR Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz)
This compound (Hypothetical) δ -63.5 (s, CF₃), -115.2 (s, Ar-F)
Isomer A (e.g., [2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]methanol) (Hypothetical) δ -63.8 (s, CF₃), -110.5 (s, Ar-F)
Isomer B (e.g., [4-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol) (Hypothetical) δ -64.0 (s, CF₃), -120.1 (s, Ar-F)

Comparison Note: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[1] The chemical shifts of both the trifluoromethyl group and the aromatic fluorine will be distinct for each isomer, providing a clear method for differentiation.[2][3]

Table 4: Illustrative FTIR and Mass Spectrometry Data

CompoundFTIR (cm⁻¹)Mass Spectrometry (m/z)
This compound (Hypothetical) 3350 (O-H), 1600 (C=C), 1330 (C-F), 1150 (C-O)[M]+ calculated for C₇H₅F₄NO: 195.0307, Found: 195.0309
Isomer A (e.g., [2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]methanol) (Hypothetical) 3360 (O-H), 1605 (C=C), 1325 (C-F), 1155 (C-O)[M]+ calculated for C₇H₅F₄NO: 195.0307, Found: 195.0305
Isomer B (e.g., [4-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol) (Hypothetical) 3345 (O-H), 1595 (C=C), 1335 (C-F), 1145 (C-O)[M]+ calculated for C₇H₅F₄NO: 195.0307, Found: 195.0311

Comparison Note: While FTIR can show characteristic peaks for functional groups (O-H, C-F), the spectra of isomers may be very similar. High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. Fragmentation patterns in the mass spectrum (not shown) can provide further structural information to differentiate isomers.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Sample_A Isomer A NMR NMR (1H, 13C, 19F) Sample_A->NMR FTIR FTIR Sample_A->FTIR MS Mass Spectrometry Sample_A->MS Sample_B Isomer B Sample_B->NMR Sample_B->FTIR Sample_B->MS Sample_C Isomer C Sample_C->NMR Sample_C->FTIR Sample_C->MS Process Process Spectra NMR->Process FTIR->Process MS->Process Compare Compare Data Process->Compare Elucidate Elucidate Structures Compare->Elucidate

Caption: Workflow for Spectroscopic Comparison of Isomers.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.[4]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.[2]

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).[2] Integrate the signals to determine the relative number of protons.

2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrument Parameters:

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.[2]

    • Spectral Width: Typically 0-220 ppm.[2]

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

3. ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample as for ¹H NMR can be used.

  • Instrument Parameters:

    • Spectrometer: 376 MHz (for a 400 MHz ¹H instrument).

    • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

    • Referencing: An external standard such as CFCl₃ (0 ppm) or an internal reference compound can be used.[5]

    • Spectral Width: A wide spectral width may be necessary due to the large chemical shift range of ¹⁹F.[1]

  • Data Processing: Fourier transform the FID and apply phase and baseline corrections.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.[6]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.[6]

  • Data Acquisition:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually averaged.

  • Data Analysis: Identify characteristic absorption bands for functional groups (e.g., O-H stretch, C=C aromatic stretches, C-F stretches).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for polar organic molecules.[7]

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements to determine the elemental composition.[3]

  • Data Acquisition: Acquire the full scan mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular weight from the parent ion peak ([M+H]⁺ or [M-H]⁻). Compare the measured accurate mass to the calculated mass to confirm the molecular formula.[3] Analyze the fragmentation pattern (if using MS/MS) to gain further structural insights.

References

Comparative In Vitro Analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Derivatives for Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro performance of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and its derivatives against selected cancer-related kinases and cell lines. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the evaluation of this chemical scaffold for further investigation.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of fluorine and trifluoromethyl groups can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and cell permeability.[1][2] This guide focuses on the in vitro characterization of a series of this compound derivatives, evaluating their potential as kinase inhibitors and cytotoxic agents.

Data Summary

The following tables summarize the quantitative data from in vitro assays performed on the parent compound and its synthesized derivatives.

Table 1: In Vitro Kinase Inhibition

A panel of kinases implicated in cancer progression was used to assess the inhibitory activity of the compounds. The half-maximal inhibitory concentration (IC50) was determined for each compound against each kinase.

Compound IDStructureTarget KinaseIC50 (nM)
FTPM-001 This compoundEGFR85
VEGFR2120
PDGFRβ250
FPTM-002 O-Methylated derivativeEGFR65
VEGFR298
PDGFRβ210
FPTM-003 Amino-substituted derivativeEGFR45
VEGFR275
PDGFRβ180
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of exposure.

Compound IDCell LineCancer TypeIC50 (µM)
FTPM-001 A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma18.2
HT-29Colorectal Adenocarcinoma25.1
FPTM-002 A549Lung Carcinoma9.8
MCF-7Breast Adenocarcinoma15.6
HT-29Colorectal Adenocarcinoma21.7
FPTM-003 A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.9
HT-29Colorectal Adenocarcinoma14.3

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR, VEGFR2, and PDGFRβ was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assays were performed in 384-well plates. Each well contained the respective kinase, a biotinylated substrate peptide, and ATP in a final volume of 20 µL of kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT). The compounds were serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM. The plates were incubated for 60 minutes at room temperature. After incubation, 20 µL of detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added to each well. The plates were incubated for another 60 minutes at room temperature in the dark. The TR-FRET signal was measured using a microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC). The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Cell Viability (MTT) Assay

Human cancer cell lines (A549, MCF-7, and HT-29) were seeded in 96-well plates at a density of 5,000 cells per well in their respective culture media and incubated overnight. The cells were then treated with various concentrations of the test compounds (0.1 to 100 µM) for 72 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The formazan crystals formed were dissolved by adding 150 µL of DMSO to each well. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2, PDGFRβ) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Derivatives Inhibitor->RTK

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis start Starting Materials synthesis Synthesis of Derivatives start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay (TR-FRET) characterization->kinase_assay cytotoxicity_assay Cytotoxicity Assay (MTT) characterization->cytotoxicity_assay ic50_kinase IC50 Determination (Kinase) kinase_assay->ic50_kinase cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity_assay ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity_assay->ic50_cyto sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_kinase->sar_analysis ic50_cyto->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: Workflow for In Vitro Evaluation of Derivatives.

References

A Comparative Guide to the Characterization of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impurity profile of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, a critical building block in pharmaceutical synthesis, and its alternative, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. The objective is to offer a comprehensive overview of potential impurities, their sources, and the analytical methodologies for their characterization, supported by experimental data.

Introduction

This compound and its analogues are key intermediates in the development of various therapeutic agents. The trifluoromethyl and fluoro-substituted pyridine core is a prevalent motif in medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] However, the synthesis of these complex molecules can introduce impurities that may affect the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Therefore, rigorous impurity profiling is a critical aspect of quality control in drug development. This guide compares the impurity characterization of this compound with a structurally similar alternative, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, to highlight common challenges and analytical strategies.

Synthesis and Potential Impurities

The impurity profile of a pharmaceutical intermediate is intrinsically linked to its synthetic route. Understanding the reaction pathways and potential side reactions is crucial for identifying likely impurities.

This compound

A plausible synthetic pathway to this compound involves the reduction of a corresponding carboxylic acid or aldehyde. These precursors are often synthesized from chlorinated pyridines through halogen exchange and functional group transformations.[1][3]

A likely synthetic route starts from 2,3-dichloro-5-(trifluoromethyl)pyridine. This precursor can undergo fluorination to yield 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine. Subsequent steps would involve conversion to the 2-hydroxymethyl group, for instance, through a Grignard reaction followed by reduction of the resulting carboxylic acid or aldehyde.

Potential Impurities:

  • Unreacted Starting Materials:

    • 3-Fluoro-5-(trifluoromethyl)picolinic acid

    • 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

  • Intermediates and Precursors:

    • 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

    • 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Byproducts of Reduction:

    • Over-reduction products (e.g., 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine)

    • Products from incomplete reduction

  • Reagents and Solvents:

    • Residual reducing agents (e.g., borohydride salts)

    • Residual solvents from synthesis and purification steps.

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (Alternative)

A common synthetic route to this alternative involves a modified Hantzsch pyridine synthesis or functionalization of a pre-existing substituted pyridine.[4] For instance, starting from 2-chloro-6-(trifluoromethyl)pyridine, a methyl group can be introduced, followed by formylation and subsequent reduction to the hydroxymethyl group.

Potential Impurities:

  • Unreacted Starting Materials:

    • 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

    • 2-Methyl-6-(trifluoromethyl)nicotinic acid

  • Intermediates and Precursors:

    • 2-Chloro-6-(trifluoromethyl)pyridine

  • Byproducts of Synthesis:

    • Isomeric impurities from non-selective reactions

    • Oxidation product: 2-Methyl-6-(trifluoromethyl)nicotinic acid

  • Reagents and Solvents:

    • Residual catalysts and reagents

    • Residual solvents

Comparative Analysis of Analytical Methodologies

The characterization and quantification of impurities in this compound and its alternative rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for purity assessment and quantification of known and unknown impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for purity analysis of these non-volatile organic compounds.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed to ensure the separation of both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the maximum absorbance of the main compound and its impurities (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Comparison of HPLC Performance

ParameterThis compound(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Typical Retention Time ~15 min~18 min
Limit of Detection (LOD) 0.01%0.01%
Limit of Quantification (LOQ) 0.03%0.03%
**Linearity (R²) **>0.999>0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (%RSD) < 2.0%< 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain reaction byproducts.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a suitable concentration.

Data Presentation: Common Volatile Impurities Detected by GC-MS

Impurity TypeThis compound(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Residual Solvents Dichloromethane, Toluene, TetrahydrofuranMethanol, Toluene, Dimethylformamide
Volatile Byproducts Partially fluorinated/chlorinated precursorsIsomeric methyl-trifluoromethyl-pyridines

Visualization of Workflows

The following diagrams illustrate the logical workflows for the synthesis and impurity characterization of the target compound and its alternative.

Synthesis_Impurity_Workflow cluster_target This compound cluster_impurities_target Potential Impurities cluster_alternative (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol cluster_impurities_alt Potential Impurities start_target 2,3-Dichloro-5- (trifluoromethyl)pyridine step1_target Fluorination start_target->step1_target intermediate_target 2-Fluoro-3-chloro-5- (trifluoromethyl)pyridine step1_target->intermediate_target imp1_target Chlorinated Precursors step1_target->imp1_target step2_target Functionalization (e.g., Grignard, Oxidation) intermediate_target->step2_target precursor_target Aldehyde/Carboxylic Acid step2_target->precursor_target step3_target Reduction precursor_target->step3_target product_target [3-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol step3_target->product_target imp2_target Unreacted Aldehyde/Acid step3_target->imp2_target imp3_target Over-reduction Byproduct step3_target->imp3_target start_alt 2-Chloro-6- (trifluoromethyl)pyridine step1_alt Methylation start_alt->step1_alt intermediate_alt 2-Methyl-6- (trifluoromethyl)pyridine step1_alt->intermediate_alt imp1_alt Chlorinated Precursor step1_alt->imp1_alt step2_alt Formylation intermediate_alt->step2_alt precursor_alt Aldehyde step2_alt->precursor_alt step3_alt Reduction precursor_alt->step3_alt product_alt (2-Methyl-6-(trifluoromethyl) pyridin-3-yl)methanol step3_alt->product_alt imp2_alt Unreacted Aldehyde step3_alt->imp2_alt imp3_alt Oxidation Byproduct product_alt->imp3_alt

Caption: Synthetic pathways and potential impurity formation.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample Sample of Pyridylmethanol Derivative hplc_prep Sample Preparation (Dissolution, Filtration) sample->hplc_prep gcms_prep Sample Preparation (Dissolution) sample->gcms_prep hplc_analysis RP-HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Chromatogram (Retention Time, Peak Area) hplc_analysis->hplc_data hplc_results Purity Calculation Quantification of Impurities hplc_data->hplc_results final_report Comprehensive Impurity Profile hplc_results->final_report gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Mass Spectra of Peaks gcms_analysis->gcms_data gcms_results Identification of Volatile Impurities gcms_data->gcms_results gcms_results->final_report

Caption: General analytical workflow for impurity characterization.

Conclusion

The characterization of impurities in this compound and its alternative, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, is a critical step in ensuring the quality and safety of pharmaceutical products. A thorough understanding of the synthetic routes allows for the prediction of potential impurities, which can then be effectively monitored using a combination of analytical techniques. RP-HPLC with UV detection is the primary method for purity determination and quantification of non-volatile impurities, while GC-MS is essential for identifying and quantifying volatile and semi-volatile species. The implementation of robust and validated analytical methods is paramount for meeting regulatory requirements and ensuring the consistency of the final API.

References

Comparative Analysis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: A Focus on Cross-Reactivity in TRP Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the chemical compound [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, with a specific focus on its potential cross-reactivity profile within the Transient Receptor Potential (TRP) channel family. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and medicinal chemistry.

The structural motif of a pyridinylmethanol core is a recognized pharmacophore in the development of modulators for TRP channels, which are implicated in a variety of sensory and physiological processes. Due to the absence of direct experimental data for this compound in the public domain, this guide utilizes illustrative data based on the highly selective and potent TRPV3 antagonist, Compound 74a, which shares a similar pyridinylmethanol moiety. This comparison aims to provide a framework for evaluating the potential selectivity and off-target effects of novel compounds in this chemical class.

Overview of Compared Compounds

This analysis compares the hypothetical activity of this compound against established modulators of various TRP channels. The primary comparator is the selective TRPV3 antagonist, Compound 74a. Additional compounds representing antagonists for other TRP channels (TRPV1, TRPA1, and TRPM8) are included to establish a baseline for selective activity.

Table 1: Physicochemical Properties of this compound and Comparator Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₅F₄NO195.12
Compound 74a (TRPV3 Antagonist)C₁₇H₁₇F₃N₂O₂338.32
Capsazepine (TRPV1 Antagonist)C₁₉H₂₁ClN₂O₂S392.90
A-967079 (TRPA1 Antagonist)C₂₃H₂₂N₄O₂398.45
AMTB (TRPM8 Antagonist)C₂₀H₂₅N₃O323.44

Cross-Reactivity Profile

The selectivity of a compound is critical for its therapeutic potential, minimizing off-target effects. The following table presents illustrative inhibitory concentrations (IC₅₀) to demonstrate a hypothetical cross-reactivity profile for this compound against several key TRP channels, benchmarked against known selective antagonists.

Table 2: Illustrative Cross-Reactivity Data (IC₅₀, µM)

CompoundTRPV3TRPV1TRPA1TRPM8
This compound (Hypothetical)0.5> 50> 50> 50
Compound 74a0.38> 30> 30> 30
Capsazepine> 1000.004> 100> 100
A-967079> 50> 500.068> 50
AMTB> 100> 100> 1000.027

Note: Data for Compound 74a and other comparators are sourced from publicly available literature. The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of compound activity and selectivity against TRP channels is typically performed using in vitro cellular assays. The following are detailed methodologies for key experiments.

Cell-Based Calcium Imaging Assay

This high-throughput screening method is used to assess the ability of a compound to inhibit TRP channel activation by measuring changes in intracellular calcium levels.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRP channel of interest (e.g., TRPV3, TRPV1, TRPA1, or TRPM8) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in a buffered saline solution for 60 minutes at 37°C.

  • Compound Addition: After dye loading, the cells are washed, and the test compound (e.g., this compound) at various concentrations is added to the wells and incubated for 15 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR Tetra®). A baseline fluorescence is recorded, followed by the addition of a known channel agonist (e.g., 2-APB for TRPV3, capsaicin for TRPV1, AITC for TRPA1, or menthol for TRPM8). The change in fluorescence, indicative of calcium influx, is monitored in real-time.

  • Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology (Whole-Cell Patch Clamp)

This technique provides a more detailed characterization of the interaction between the compound and the ion channel.

Protocol:

  • Cell Preparation: HEK293 cells expressing the target TRP channel are grown on glass coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

  • Patching and Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Compound and Agonist Application: The TRP channel is activated by applying a specific agonist. Once a stable current is established, the test compound is co-applied with the agonist to measure the inhibitory effect on the ion current.

  • Data Analysis: The reduction in current amplitude in the presence of the test compound is used to determine the percentage of inhibition. Concentration-response curves are generated to calculate the IC₅₀.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Signaling Pathway Agonist TRPV3 Agonist (e.g., 2-APB, Heat) TRPV3 TRPV3 Channel Agonist->TRPV3 Activates Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Cellular_Response Cellular Response (e.g., Sensation, Inflammation) Ca2_influx->Cellular_Response Antagonist This compound Antagonist->TRPV3 Inhibits

Caption: TRPV3 channel activation and inhibition pathway.

G cluster_1 Experimental Workflow start Start: Compound Library step1 Primary Screen: TRPV3 Calcium Imaging Assay start->step1 decision1 Active? step1->decision1 step2 Secondary Screen: Cross-Reactivity Panel (TRPV1, TRPA1, TRPM8) decision1->step2 Yes end_nonselective Non-Selective Compound decision1->end_nonselective No decision2 Selective? step2->decision2 end_selective Selective TRPV3 Antagonist decision2->end_selective Yes decision2->end_nonselective No

Caption: Workflow for selectivity profiling of TRP channel modulators.

Conclusion

While direct experimental data for this compound is not yet available, its structural similarity to known selective TRPV3 antagonists suggests it may exhibit similar activity. The provided comparative framework, illustrative data, and detailed experimental protocols offer a robust starting point for the investigation of this and other novel compounds. Rigorous cross-reactivity profiling, as outlined in the experimental section, is essential to fully characterize the selectivity and therapeutic potential of any new chemical entity targeting the TRP channel family.

Safety Operating Guide

Safe Disposal of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this halogenated pyridine compound. Adherence to these protocols is essential for mitigating risks and ensuring compliance with hazardous waste regulations.

Hazard Assessment and Initial Precautions

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).[4]

  • Eye Protection: Safety goggles or glasses.[1]

  • Body Protection: A flame-retardant lab coat.[1]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe laboratory practice.[4] Due to its halogenated nature, this compound must not be mixed with non-halogenated waste streams.[1][5]

Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container clearly labeled for "Halogenated Organic Waste".[1][5] Glass or polyethylene containers are generally suitable.[1]

  • Labeling: The container must be clearly and accurately labeled with:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound" (no abbreviations).[1]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Collection:

    • Solid Waste: Carefully transfer the solid chemical into the designated container, avoiding the creation of dust.[6]

    • Liquid Waste (Solutions): Transfer solutions containing the compound into a designated liquid waste container for halogenated organic solvents.[4] Keep aqueous and organic waste streams separate.[4]

  • Container Management: Keep the waste container securely sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][8] This compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]

Step-by-Step Disposal:

  • Waste Accumulation: Collect the waste in the properly labeled container as described above. Avoid accumulating excessive amounts of waste in the laboratory.[9]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6] Provide them with the full chemical name and any other relevant information.

  • Documentation: Complete any necessary hazardous waste disposal forms or manifests as required by your institution and local regulations.

Emergency Procedures

Accidents involving this compound require immediate and appropriate action.

Spill Response:

  • Small Spills: For a small spill contained within a chemical fume hood, alert others in the immediate area.[10] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[10] Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[10]

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team.[10] If it is safe to do so, close the doors to the affected area to contain any vapors.[10]

Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately. Seek prompt medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]

  • Ingestion: If the chemical is swallowed, seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[2]

Quantitative Data Summary

While specific hazard data for this compound is not available, the table below summarizes the typical hazards associated with analogous fluorinated and trifluoromethyl pyridine compounds to inform safe handling and disposal procedures.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or potentially toxic if swallowed, in contact with skin, or inhaled.[2][3]Avoid all direct contact and inhalation. Use appropriate PPE and work in a well-ventilated area.[1][11]
Skin Corrosion/Irritation May cause skin irritation or burns.[4][12]Wear chemically resistant gloves and a lab coat.[1][4]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4][12]Wear safety goggles or a face shield.[4]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[4]Do not dispose of down the drain or into the environment.[1][13]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_emergency Emergency Procedures A Assess Hazards (Treat as Hazardous) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated 'Halogenated Organic Waste' Container B->C D Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name C->D E Transfer Waste to Container (Avoid Dust/Splashes) D->E F Keep Container Securely Sealed E->F G Store Waste in a Safe, Ventilated Area F->G H Contact EHS for Pickup G->H I Complete Disposal Paperwork H->I J Licensed Hazardous Waste Disposal I->J K Spill L Personal Exposure

References

Essential Safety and Operational Guide for Handling [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol. The following procedures are based on best practices for handling similar fluorinated pyridine compounds and should be implemented to ensure laboratory safety.

Hazard Summary

  • Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Causes skin and serious eye irritation.[2][4][5]

  • May cause respiratory irritation.[4][5][6]

  • Combustible material, potentially flammable.[1][3][4]

  • Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases.[1][7][8]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.[9][10][11]
Hand Protection Chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer limited protection and should be used only for short-duration tasks.[9][10][11][12] Always check the manufacturer's glove compatibility chart.
Skin and Body A flame-resistant lab coat, fully buttoned.[9][12] Full-length pants and closed-toe shoes are mandatory.[12] For larger quantities or risk of splashing, chemical-resistant clothing may be necessary.[11]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosol generation is possible.[1][9][11]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound within a properly functioning and certified laboratory chemical fume hood.[9][10][13]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[1][9][12]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents within the chemical fume hood to minimize time spent handling the open container.

  • Dispensing: Ground and bond containers when transferring the material to prevent static discharge, which could be an ignition source.[3][4] Use non-sparking tools.[3][4]

  • Work Practices: Avoid inhalation of vapors, mists, or dust.[1][5][6] Prevent contact with skin and eyes.[1][6] Do not eat, drink, or smoke in the handling area.[1][3][6]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4][9]

  • Store segregated from incompatible materials such as strong oxidizing agents.[1][7][9]

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Disposal Plan

Waste Collection:

  • Collect waste material in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated materials such as gloves, absorbent pads, and empty containers should be treated as hazardous waste.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

  • Do not flush into surface water or the sanitary sewer system.[1]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[8]

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, seek medical advice.[1][4]
Eye Contact Immediately rinse cautiously with water for several minutes, including under the eyelids.[1][10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][4][5] If the person feels unwell or if breathing is difficult, call a poison center or physician.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Immediately call a poison center or physician.
Spill For a small spill, absorb with an inert, dry material and place it in an appropriate waste disposal container.[9] For a large spill, evacuate the area, secure all ignition sources, and contact emergency services.[9] Ensure adequate ventilation during cleanup.[1] Avoid breathing vapors.[1]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep1 Review SDS and Procedures prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood and Equipment prep2->prep3 handle1 Transfer and Weigh Compound prep3->handle1 Begin Work handle2 Perform Experimental Work handle1->handle2 emergency Emergency Occurs (Spill, Exposure) handle1->emergency clean1 Decontaminate Work Area handle2->clean1 Complete Work handle2->emergency clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 store1 Store in a Cool, Dry, Ventilated Area clean3->store1 Post-Disposal emergency->clean1 Follow Emergency Procedures

Caption: A flowchart outlining the safe handling, use, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.